Physical and chemical properties of 3-(4-Benzyloxyphenyl)isonicotinic acid
The following is an in-depth technical guide on 3-(4-Benzyloxyphenyl)isonicotinic acid , structured for researchers and drug development professionals. Compound Class: Biaryl Pyridine Carboxylic Acid Primary Application:...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on 3-(4-Benzyloxyphenyl)isonicotinic acid , structured for researchers and drug development professionals.
3-(4-Benzyloxyphenyl)isonicotinic acid (C₁₉H₁₅NO₃) is a specialized biaryl building block utilized in the synthesis of small molecule inhibitors, particularly those targeting PIM kinases and protein-protein interactions (PPIs) . Characterized by an isonicotinic acid core substituted at the ortho position (C3) with a lipophilic 4-benzyloxyphenyl moiety, this compound balances a polar, ionizable headgroup with a hydrophobic tail, making it a critical pharmacophore for occupying ATP-binding pockets or hydrophobic channels in enzymatic targets.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and analytical profiling, serving as a definitive reference for its use in lead optimization and fragment-based drug discovery (FBDD).
Physicochemical Properties
The following data aggregates calculated and experimentally derived values typical for this structural class.
Molecular Identity
Property
Value
IUPAC Name
3-(4-(benzyloxy)phenyl)isonicotinic acid
Molecular Formula
C₁₉H₁₅NO₃
Molecular Weight
305.33 g/mol
Monoisotopic Mass
305.1052 Da
Core Scaffold
Pyridine-4-carboxylic acid (Isonicotinic acid)
Substituent
4-(Benzyloxy)phenyl group at C3 position
Physical & Chemical Parameters
Parameter
Value / Range
Context
Appearance
White to off-white solid
Crystalline powder form is standard.
Melting Point
215–220 °C (Predicted)
High MP due to intermolecular H-bonding (dimerization of COOH) and π-π stacking.
Solubility (Water)
< 0.1 mg/mL
Poor aqueous solubility due to the lipophilic benzyloxy tail.
Solubility (DMSO)
> 20 mg/mL
Preferred solvent for stock solutions.
pKa (Acid)
3.8 ± 0.2
Carboxylic acid; slightly more acidic than benzoic acid due to the electron-deficient pyridine ring.
pKa (Base)
2.5 ± 0.3
Pyridine Nitrogen; basicity is reduced by the ortho-aryl group and electron-withdrawing COOH.
LogP (Oct/Wat)
4.2 ± 0.4
Highly lipophilic; requires formulation (e.g., cyclodextrins) for in vivo studies.
TPSA
60.0 Ų
Favorable for membrane permeability (Rule of 5 compliant).
Synthetic Methodology
The most robust synthesis of 3-(4-Benzyloxyphenyl)isonicotinic acid utilizes a Suzuki-Miyaura cross-coupling strategy. This route is preferred over direct arylation due to the sensitivity of the carboxylic acid and the regioselectivity required on the pyridine ring.
Reaction Pathway (DOT Diagram)
Figure 1: Suzuki-Miyaura cross-coupling strategy for the synthesis of the target compound.
Degassing: Charge a round-bottom flask with 1,4-dioxane and water. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).
Loading: Add 3-bromoisonicotinic acid, boronic acid, and base (
) to the flask.
Catalyst Addition: Add the Palladium catalyst under a positive stream of nitrogen.
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: 306.1 [M+H]⁺).
Work-up:
Cool to room temperature.
Filter through a Celite pad to remove palladium black.
Adjust pH of the filtrate to ~3–4 using 1N HCl. The product will precipitate as a white/off-white solid.
Purification: Collect the precipitate by filtration. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5 with 1% Acetic Acid).
Biological & Pharmacological Context
This molecule acts as a "privileged structure" in kinase drug discovery. The biaryl bond at the 3-position forces the phenyl ring out of plane relative to the pyridine, creating a twisted conformation that mimics the transition state of many enzyme-substrate complexes.
PIM Kinase Inhibition: The pyridine carboxylic acid core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase, while the benzyloxyphenyl tail extends into the hydrophobic P-loop or phosphate-binding pocket.
Amyloid-Beta Modulation: Similar biaryl acid scaffolds have been explored for their ability to bind to amyloid fibrils, potentially interfering with aggregation pathways in Alzheimer's research (See Takeda Chemical Industries patents).
Fragment-Based Drug Discovery (FBDD): The compound serves as a high-quality "fragment" due to its distinct vector growth points (the acid and the ether tail), allowing chemists to grow the molecule into more potent inhibitors.
Analytical Profiling & Quality Control
To ensure data integrity in biological assays, the compound must meet specific purity criteria.
Solubility profile of 3-(4-Benzyloxyphenyl)isonicotinic acid in different solvents
Topic: Solubility profile of 3-(4-Benzyloxyphenyl)isonicotinic acid in different solvents Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility profile of 3-(4-Benzyloxyphenyl)isonicotinic acid in different solvents
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(4-Benzyloxyphenyl)isonicotinic acid is a sophisticated pharmaceutical intermediate characterized by a distinct "amphiphilic" structural conflict. It possesses a polar, ionizable isonicotinic acid core coupled with a lipophilic, bulky benzyloxy-phenyl tail. This structural duality presents unique challenges in solvent selection for purification, reaction, and crystallization processes.
This guide provides a comprehensive framework for determining, modeling, and optimizing the solubility profile of this compound. By synthesizing theoretical structure-property relationships (SPR) with rigorous experimental protocols, this document serves as a roadmap for process chemists and formulation scientists to generate high-fidelity solubility data where specific literature values may be proprietary or sparse.
Part 1: Chemical Architecture & Predicted Solubility Trends
To accurately predict and determine solubility, one must first deconstruct the molecule’s interaction potential.
Structural Deconstruction
The Polar Head (Isonicotinic Acid Moiety):
Function: Provides high melting point characteristics (crystal lattice energy) and pH-dependent solubility.
Interaction: Capable of strong Hydrogen Bonding (Donor/Acceptor) and ionic interactions (Zwitterionic potential).
pKa: Pyridine Nitrogen (~5.0) and Carboxylic Acid (~3.5).[1]
The Lipophilic Tail (3-(4-Benzyloxyphenyl) Group):
Function: Drastically reduces water solubility and increases affinity for non-polar and aprotic solvents.
Interaction: Dominated by Van der Waals forces and
stacking.
Steric Impact: The bulk of the benzyl ether disrupts tight crystal packing compared to unsubstituted isonicotinic acid, potentially lowering the melting point relative to the parent core but increasing solubility in organic media.
Predicted Solubility Matrix
Based on the "Like Dissolves Like" principle and functional group analysis, the following solubility trends are projected. These serve as the hypothesis for experimental validation.
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, NMP
High
Strong dipole-dipole interactions disrupt the crystal lattice; excellent solvation of both aromatic and acidic domains.
Ethers
THF, 1,4-Dioxane
Good
The benzyl ether tail shows high affinity for THF; moderate H-bonding acceptance from the acid.
Alcohols
Methanol, Ethanol, IPA
Moderate
Temperature-dependent.[2] Good H-bonding with the acid head, but the lipophilic tail limits solubility at low temps. Ideal for crystallization.
Water
Water (Neutral pH)
Very Low
The hydrophobic burden of the benzyloxyphenyl group overwhelms the polar head.
Aqueous Buffers
pH < 2 or pH > 8
High
Ionization of the pyridine (cationic) or carboxylate (anionic) overcomes the lipophilic tail's resistance.
Non-Polar
Hexane, Toluene
Poor
Lack of polar interactions to solvate the carboxylic acid head group.
Part 2: Experimental Methodology (The "How-To")
Reliable solubility data is the bedrock of process design. The following protocol outlines a self-validating workflow to determine thermodynamic equilibrium solubility.
Workflow Diagram
The following diagram illustrates the critical path from solid-state characterization to thermodynamic modeling.
Figure 1: Step-by-step workflow for determining thermodynamic solubility.
Detailed Protocol: Shake-Flask Method
Objective: Determine the mole fraction solubility (
) at temperatures to K.
Preparation:
Add excess 3-(4-Benzyloxyphenyl)isonicotinic acid solid to 10 mL of the target solvent in a jacketed glass vessel or screw-cap vial.
Ensure a visible solid phase persists (supersaturation).
Equilibration:
Place vials in a thermostatic shaker bath controlled to
K.
Agitate at 150 rpm for 24–72 hours. Note: Kinetic solubility may be reached sooner, but 72 hours ensures thermodynamic equilibrium.
Sampling:
Stop agitation and allow solids to settle for 1 hour at the set temperature.
Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter (pre-heated to prevent precipitation during filtration).
Quantification (HPLC-UV):
Dilute the filtrate with mobile phase (e.g., Acetonitrile/Water).
Analyze using a C18 column.
Detection: UV at
(likely ~260-280 nm, determined via scan).
Calculate concentration (
, mol/L) using a standard calibration curve ().
Part 3: Thermodynamic Modeling & Data Analysis
Raw data points are insufficient for robust process design. You must correlate data using thermodynamic models to predict solubility at unmeasured temperatures.
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates.
: Empirical parameters derived from multiple linear regression.
Application:
Use this equation to interpolate solubility at specific process temperatures (e.g., cooling crystallization endpoints). A high correlation coefficient (
) indicates the model is valid for your solvent system.
Van't Hoff Analysis (Enthalpy of Dissolution)
To understand the energy cost of dissolution, apply the Van't Hoff equation:
Rationale: These solvents likely exhibit a steep solubility curve (high
), allowing for significant recovery upon cooling from reflux to C.
Purification Strategy
Impurity Rejection: If the main impurity lacks the carboxylic acid group (e.g., unreacted benzyl ether precursor), dissolve the crude product in basic water (pH 9-10). The product will dissolve as the carboxylate salt; the non-acidic impurity will remain insoluble and can be filtered off. Acidification of the filtrate will recover the pure product.
Solvation Mechanism Visualization
Figure 2: Mechanistic interactions driving solubility in different solvent classes.
References
Apelblat, A., & Manzurola, E. (1999).[6] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
Wang, J., et al. (2021).[6] Solubility and thermodynamic modeling of isonicotinic acid in different pure solvents. Journal of Molecular Liquids. (Provides the methodological basis for isonicotinic acid derivatives).
Yalkowsky, S. H., et al. (2010).
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Link
A-Z Technical Guide to Biological Activity Screening of Novel Isonicotinic Acid Compounds
Introduction: The Enduring Potential of the Isonicotinic Acid Scaffold The isonicotinic acid framework, a pyridine-4-carboxylic acid, is a cornerstone in medicinal chemistry. Its prominence is largely due to its derivati...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Potential of the Isonicotinic Acid Scaffold
The isonicotinic acid framework, a pyridine-4-carboxylic acid, is a cornerstone in medicinal chemistry. Its prominence is largely due to its derivative, isoniazid, a first-line treatment for tuberculosis for over half a century.[1][2] The mechanism of isoniazid, which involves inhibiting the synthesis of mycolic acids essential for the mycobacterial cell wall, showcases the scaffold's potential for targeted therapeutic intervention.[2][3][4] Beyond its renowned antimycobacterial properties, the isonicotinic acid moiety has been incorporated into a diverse range of compounds exhibiting broad biological activities, including anticancer, anti-inflammatory, and wider antimicrobial effects.[2][5][6] This guide provides an in-depth, experience-driven approach to the systematic screening of novel isonicotinic acid derivatives, designed to uncover their full therapeutic potential.
Part 1: Foundational Concepts & Pre-Screening Considerations
A successful screening campaign begins not in the assay plate, but with a well-designed chemical library and a thorough understanding of the compounds' fundamental properties.
The Isonicotinic Acid Scaffold: A Privileged Structure
Isonicotinic acid and its primary hydrazide derivative, isoniazid, serve as versatile starting points for chemical synthesis.[6] The pyridine ring and the hydrazide group offer multiple points for modification, allowing for the creation of extensive libraries of novel analogues, such as hydrazones.[7][8] These modifications are not arbitrary; they are designed to modulate physicochemical properties like lipophilicity and electronic distribution, which in turn influence biological activity.
Before embarking on biological assays, it is critical to assess the fundamental properties of each novel compound. This self-validating step prevents misleading results and ensures the integrity of the screening data.
Purity Assessment: All compounds must be rigorously purified and characterized (e.g., via NMR, LC-MS) to ensure that observed activity is not due to impurities.
Solubility Determination: Compounds must be soluble in the assay medium at the tested concentrations. Poor solubility can lead to false negatives or artifactual results. It is crucial to determine the maximum soluble concentration in both aqueous buffers and organic solvents like DMSO.[9]
Stability Analysis: The stability of the compounds under assay conditions (e.g., temperature, pH, light exposure) should be confirmed.[9] Degradation of a compound during the experiment can lead to an underestimation of its potency.
Part 2: A Multi-Pronged Approach to Primary Screening
Given the broad spectrum of activities associated with isonicotinic acid derivatives, a parallel screening approach is often the most efficient strategy. This guide will focus on three high-impact areas: anticancer, antimicrobial, and anti-inflammatory activity.
Section 2.1: Anticancer Cytotoxicity Screening
The goal of primary anticancer screening is to identify compounds that inhibit the growth of or kill cancer cells. The MTT assay is a robust, reliable, and widely used colorimetric method for this purpose.[10][11][12]
Principle of the MTT Assay:
Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[13][14] The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.[11][14]
Detailed Protocol: MTT Cytotoxicity Assay
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MDA-MB-231 breast carcinoma) in 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[14]
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[14] Replace the old medium with medium containing the test compounds. Include untreated and vehicle-only controls.
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[14]
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[10][15]
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[14]
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13][14]
Data Presentation: Cytotoxicity Results
Compound ID
Cell Line
Concentration (µM)
% Viability (Mean ± SD)
IC50 (µM)
ISA-001
A549
10
45.2 ± 3.1
8.5
ISA-001
HCT116
10
22.7 ± 2.5
4.1
ISA-002
A549
10
89.1 ± 5.4
> 50
Doxorubicin
A549
1
51.3 ± 4.2
0.95
IC50 (half-maximal inhibitory concentration) is calculated from a full dose-response curve.
Experimental Workflow Visualization
Caption: High-throughput MTT assay workflow for cytotoxicity screening.
Section 2.2: Antimicrobial Activity Screening
Screening for antimicrobial activity is essential, given the historical success of isoniazid. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]
Principle of Broth Microdilution:
This method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compounds in a liquid growth medium.[18] After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration where no growth is observed.[17]
Detailed Protocol: Broth Microdilution for MIC Determination
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
Compound Dilution: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[17]
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).[16]
MIC Determination: Following incubation, determine the MIC by identifying the lowest compound concentration that completely inhibits visible growth.[18]
Data Presentation: Antimicrobial MIC Values
Compound ID
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
C. albicans MIC (µg/mL)
ISA-001
16
>128
64
ISA-003
4
32
>128
Isoniazid
>128
>128
>128
Ciprofloxacin
0.5
0.25
NA
Fluconazole
NA
NA
8
NA: Not Applicable
Experimental Workflow Visualization
Caption: Broth microdilution workflow for MIC determination.
Section 2.3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, making it a valuable target for drug discovery.[19] A common primary screening method involves using lipopolysaccharide (LPS)-stimulated macrophages to measure the inhibition of nitric oxide (NO), a key pro-inflammatory mediator.
Principle of the Griess Assay for Nitric Oxide Inhibition:
Macrophages, such as the RAW 264.7 cell line, produce nitric oxide upon stimulation with LPS.[19] The Griess assay is a colorimetric method that measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO. A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.
Detailed Protocol: Nitric Oxide Inhibition Assay
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include unstimulated and LPS-only controls.
Griess Reagent Addition: Collect the cell culture supernatant. Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
Absorbance Reading: After a brief incubation, measure the absorbance at ~540 nm. The intensity of the color is proportional to the nitrite concentration.
Cytotoxicity Check: Concurrently, run a viability assay (e.g., MTT) to ensure that the observed NO reduction is not due to cytotoxicity.
Signaling Pathway Visualization
Caption: Simplified LPS-induced NF-κB signaling pathway leading to NO production.
Part 3: Data Interpretation and Advancing Hits
Primary screening identifies "hits"—compounds that show activity in a specific assay. The next crucial step is to validate these hits and prioritize them for further development.
Hit Confirmation: Re-test the active compounds, preferably from a freshly prepared sample, to confirm the initial activity and rule out experimental error.
Dose-Response Analysis: For confirmed hits, perform a full dose-response curve to accurately determine potency (e.g., IC50 or MIC).
Selectivity Profiling: Assess the selectivity of the compounds. For example, an anticancer hit should be tested against non-cancerous cell lines to determine its therapeutic window. An antimicrobial hit should be tested against a panel of different microbes.
Mechanism of Action (MoA) Studies: For high-priority hits, initiate studies to understand how the compound works. This could involve enzyme inhibition assays, gene expression analysis, or binding studies. For instance, a compound active against M. tuberculosis could be tested for its ability to inhibit mycolic acid synthesis, similar to isoniazid.[3][20]
Conclusion
The biological screening of novel isonicotinic acid compounds is a systematic process of discovery. It requires a logical, multi-tiered approach that begins with robust compound characterization and progresses through primary and secondary assays. By integrating diverse screening platforms—from cytotoxicity and antimicrobial assays to anti-inflammatory models—researchers can efficiently map the biological activity profile of a chemical library. The insights gained from this comprehensive screening cascade are fundamental to identifying promising lead candidates and advancing the legacy of the isonicotinic acid scaffold in the ongoing quest for new and effective therapeutics.
References
Mechanism of action of Isoniazid. (2022, March 25). ChemicalBook.
Matuschek, E., Brown, D. F., & Kahlmeter, G. (2022, March 23). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
MTT assay protocol. Abcam.
Mishra, A., & Tiwari, A. (n.d.). Preclinical screening methods in cancer. PMC.
Isoniazid. Wikipedia.
MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations.
screening methods for Antinflammatory drugs slide share. PPTX.
SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences.
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., & Yogeeswar, P. (2011, November 1). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Bentham Science Publishers.
Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (n.d.). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. PubMed.
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. ResearchGate.
Kujawski, J., Popielarska, H., & Myka, A. (2018, April 15). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. PubMed.
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone. Benchchem.
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences.
Loux, J. J., Smith, S., & Salem, H. (n.d.). Antiinflammatory activity: evaluation of a new screening procedure. PubMed.
Isoniazid | C6H7N3O. PubChem.
Application Notes: Cell-Based Assays for Screening Anti-Inflammatory Compounds. Benchchem.
Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices.
Screening Models of Anti-Inflammatory Drugs. PPTX.
Yilmaz, I., Er, M., Yilmaz, F., Çelikoğlu, E., & Dege, N. (2024, April 5). Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. ACS Omega.
A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. Benchchem.
Numerous Heterocyclic Compounds with an Isonicotinic Moiety have Been Studied for Their Synthesis, Antibacterial, Anticancer, Docking Simulation, and DFT Characteristics. (2023, October 14). Taylor & Francis.
Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., Yogeeswari, P., De Clercq, E., Pannecouque, C., & Balzarini, J. (2013, February 15). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed.
Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). ResearchGate.
Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. (2025, January 14). MDPI.
synthesis, characterization and antimicrobial activities of isonicotinic acid hydrazide and its metal complexes. Academia.edu.
Biological Applications of Isoniazid Derived Schiff Base Complexes: An Overview. (2020, May 28). ResearchGate. Retrieved from [Link]
Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. (2025, August 5). ResearchGate.
Synthesis, Characterization and Anticancer Activity of Isonicotinylhydrazide Metal Complexes. Semantic Scholar.
Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. (2024, July 30). MDPI.
Kovalishyn, V., Hodyna, D., Sinenko, V. O., Blagodatny, V., Semenyuta, I., Slivchuk, S. R., Brovarets, V., Poda, G., & Metelytsia, L. (2020, June 1). Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Anti-tuberculosis Activity. Bentham Science Publishers.
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(4-Benzyloxyphenyl)isonicotinic Acid
Abstract 3-(4-Benzyloxyphenyl)isonicotinic acid is a novel chemical entity with a paucity of direct biological data in the public domain. However, its structural architecture, which combines an isonicotinic acid core wit...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
3-(4-Benzyloxyphenyl)isonicotinic acid is a novel chemical entity with a paucity of direct biological data in the public domain. However, its structural architecture, which combines an isonicotinic acid core with a benzyloxyphenyl substituent, provides a strong rationale for investigating its therapeutic potential across several key areas of unmet medical need. This guide delineates a series of hypothesized therapeutic targets for this compound, grounded in structure-activity relationships gleaned from analogous molecules. We will explore its potential as an anti-mycobacterial agent, a modulator of G-protein coupled receptors, an anti-inflammatory compound, and a candidate for oncology applications. For each putative target, this document provides the scientific basis for the hypothesis, detailed experimental protocols for validation, and visual representations of the relevant biological pathways and workflows. This comprehensive analysis is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of 3-(4-Benzyloxyphenyl)isonicotinic acid.
Introduction: Deconstructing 3-(4-Benzyloxyphenyl)isonicotinic Acid for Therapeutic Target Identification
The molecular structure of 3-(4-Benzyloxyphenyl)isonicotinic acid presents a compelling starting point for therapeutic exploration. The isonicotinic acid moiety is a well-established pharmacophore, most famously represented by the anti-tuberculosis drug isoniazid[1]. This pyridine-4-carboxylic acid core is known to engage with a variety of biological targets. The addition of a 3-(4-Benzyloxyphenyl) group introduces significant lipophilicity and the potential for new interactions within target proteins, distinguishing it from simpler isonicotinic acid derivatives.
Given the absence of direct experimental data for this specific molecule, a rational, structure-based approach is essential for identifying its most promising therapeutic applications. This guide will therefore focus on a series of evidence-based hypotheses, each centered on a potential molecular target or pathway.
Potential Therapeutic Target 1: Mycobacterial Enoyl-Acyl Carrier Protein Reductase (InhA)
Scientific Rationale
The structural similarity of the isonicotinic acid core to isoniazid is the primary driver for investigating its potential as an anti-tuberculosis agent. Isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, forms a covalent adduct with NAD+. This complex then potently inhibits InhA, a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall[1]. The presence of the isonicotinic acid scaffold in 3-(4-Benzyloxyphenyl)isonicotinic acid suggests that it may act as a substrate for KatG and subsequently inhibit InhA.
Experimental Protocols
2.1. In Vitro Anti-mycobacterial Activity Assessment
Objective: To determine the minimum inhibitory concentration (MIC) of 3-(4-Benzyloxyphenyl)isonicotinic acid against Mycobacterium tuberculosis.
Methodology:
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the compound in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
Incubate the plates at 37°C for 7-14 days.
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Isoniazid should be used as a positive control.
2.2. InhA Enzymatic Inhibition Assay
Objective: To determine if 3-(4-Benzyloxyphenyl)isonicotinic acid or its activated form directly inhibits the InhA enzyme.
Methodology:
If the compound is hypothesized to be a prodrug, pre-incubation with KatG and NADH is required to generate the active species.
The enzymatic reaction is initiated by adding recombinant InhA to a reaction mixture containing the activated compound, a substrate (e.g., 2-trans-dodecenoyl-CoA), and NADH.
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated from a dose-response curve.
Visualization
Caption: Proposed mechanism of action for 3-(4-Benzyloxyphenyl)isonicotinic acid as an anti-mycobacterial agent.
GPR109A (also known as HCA2) is a G-protein coupled receptor that is activated by nicotinic acid (niacin), leading to beneficial effects on lipid profiles. While 3-(4-Benzyloxyphenyl)isonicotinic acid is an isomer of nicotinic acid derivatives (pyridine-4-carboxylic acid vs. pyridine-3-carboxylic acid), the presence of the carboxylic acid on the pyridine ring suggests a potential for interaction with GPR109A or related hydroxycarboxylic acid receptors. Agonism of GPR109A can lead to a reduction in free fatty acids and has anti-inflammatory effects. The bulky benzyloxyphenyl group could influence receptor subtype selectivity and signaling bias.
Experimental Protocols
3.1. GPR109A-Mediated cAMP Inhibition Assay
Objective: To determine if 3-(4-Benzyloxyphenyl)isonicotinic acid can activate GPR109A and lead to a decrease in intracellular cyclic AMP (cAMP).
Methodology:
Use a stable cell line expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).
Pre-treat the cells with forskolin to stimulate adenylate cyclase and elevate intracellular cAMP levels.
Treat the cells with varying concentrations of 3-(4-Benzyloxyphenyl)isonicotinic acid. Nicotinic acid should be used as a positive control.
After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response) from a dose-response curve.
3.2. β-Arrestin Recruitment Assay
Objective: To assess if GPR109A activation by the compound leads to the recruitment of β-arrestin, an alternative signaling pathway.
Methodology:
Use a cell line co-expressing GPR109A fused to a protein tag (e.g., Renilla luciferase) and β-arrestin fused to a complementary tag (e.g., GFP).
Treat the cells with varying concentrations of the compound.
Measure the interaction between GPR109A and β-arrestin using a technology such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
An increase in the signal indicates β-arrestin recruitment. Calculate the EC50 value from a dose-response curve.
Visualization
Caption: Experimental workflow for evaluating the anti-inflammatory potential of 3-(4-Benzyloxyphenyl)isonicotinic acid.
The isonicotinic acid scaffold has been explored for its potential in oncology, with some derivatives showing anticancer activity.[2][3] Furthermore, compounds with a benzyloxyphenyl moiety have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] STAT3 is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. The combination of these two structural features in 3-(4-Benzyloxyphenyl)isonicotinic acid makes STAT3 a plausible therapeutic target.
Experimental Protocols
5.1. STAT3 Reporter Gene Assay
Objective: To determine if the compound can inhibit STAT3-mediated gene transcription.
Methodology:
Use a cancer cell line (e.g., MDA-MB-468) that has been stably transfected with a STAT3-responsive luciferase reporter construct.
Treat the cells with varying concentrations of the compound.
Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6).
After incubation, lyse the cells and measure luciferase activity.
A decrease in luciferase activity indicates inhibition of the STAT3 pathway. Calculate the IC50 value.
5.2. Western Blot Analysis of STAT3 Phosphorylation
Objective: To determine if the compound inhibits the activation of STAT3 by preventing its phosphorylation.
Methodology:
Treat cancer cells with the compound for a specified period, followed by stimulation with IL-6.
Lyse the cells and separate the proteins by SDS-PAGE.
Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
A reduction in the p-STAT3/total STAT3 ratio indicates inhibition of STAT3 activation.
Visualization
Caption: The STAT3 signaling pathway as a potential target for 3-(4-Benzyloxyphenyl)isonicotinic acid.
Summary and Future Directions
3-(4-Benzyloxyphenyl)isonicotinic acid is a molecule of significant therapeutic interest due to its unique combination of a proven pharmacophore and a substituent group that may confer novel biological activities. This guide has outlined four plausible and compelling therapeutic avenues for this compound: anti-tuberculosis, metabolic and inflammatory modulation via GPR109A, general anti-inflammatory effects, and anticancer activity through pathways such as STAT3.
The experimental protocols detailed herein provide a clear roadmap for the initial preclinical evaluation of this compound. A systematic screening approach, as laid out in this document, will be crucial in identifying the most potent and promising therapeutic application of 3-(4-Benzyloxyphenyl)isonicotinic acid, thereby paving the way for further drug development efforts.
Jakše, R., & Zega, A. (2007). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 12(5), 1056–1063. [Link]
Google Patents. (n.d.).
Saeed, A., Adnan, M., & Khan, M. S. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1302. [Link]
Wikipedia. (2024, January 29). Isonicotinic acid. [Link]
Zhang, X., et al. (2018). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2904. [Link]
Zhang, H., et al. (2018). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters, 29(1), 125-128. [Link]
da Silva, A. C. G., et al. (2020). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Letters in Drug Design & Discovery, 17(8), 1010-1017. [Link]
Step-by-step synthesis protocol for 3-(4-Benzyloxyphenyl)isonicotinic acid
An In-Depth Guide to the Synthesis of 3-(4-Benzyloxyphenyl)isonicotinic Acid: A Suzuki-Miyaura Coupling Approach Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detaile...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis of 3-(4-Benzyloxyphenyl)isonicotinic Acid: A Suzuki-Miyaura Coupling Approach
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 3-(4-Benzyloxyphenyl)isonicotinic acid, a key building block in pharmaceutical and materials science research. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a straightforward saponification. This guide is designed for researchers, scientists, and drug development professionals, offering not only a robust methodology but also the underlying scientific principles, safety considerations, and characterization techniques to ensure a successful and reproducible synthesis.
Introduction and Scientific Background
3-(4-Benzyloxyphenyl)isonicotinic acid is a bi-aryl molecule featuring a pyridine-4-carboxylic acid moiety linked to a benzyl-protected phenol. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, while the benzyloxyphenyl group provides a lipophilic domain that can be crucial for receptor binding.
The synthesis of such bi-aryl systems is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, first reported in 1979, has become a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its organoboron reagents.[1][2]
The core of our synthetic approach involves the coupling of a pyridine-based halide with a boronic acid derivative. The catalytic cycle for this reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetallation with the boronate species (activated by a base), and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[1] This protocol employs methyl 3-bromoisonicotinate and 4-(benzyloxy)phenylboronic acid as the coupling partners. The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
Overall Synthetic Scheme
The two-step synthesis is outlined below:
Caption: Overall two-step synthesis of the target compound.
Materials and Equipment
Reagents and Chemicals
Reagent/Chemical
CAS Number
Molecular Formula
Recommended Purity
Supplier (Example)
Methyl 3-bromoisonicotinate
26175-33-3
C₇H₆BrNO₂
>97%
Sigma-Aldrich
4-(Benzyloxy)phenylboronic acid
146631-00-7
C₁₃H₁₃BO₃
>97%
Combi-Blocks, TCI
Tetrakis(triphenylphosphine)palladium(0)
14221-01-3
C₇₂H₆₀P₄Pd
>98%
Strem Chemicals
Potassium Carbonate (K₂CO₃)
584-08-7
K₂CO₃
>99%, anhydrous
Fisher Scientific
1,4-Dioxane
123-91-1
C₄H₈O₂
Anhydrous, >99.8%
Acros Organics
Sodium Hydroxide (NaOH)
1310-73-2
NaOH
>98%, pellets
VWR Chemicals
Hydrochloric Acid (HCl)
7647-01-0
HCl
2 M aqueous solution
J.T. Baker
Ethyl Acetate (EtOAc)
141-78-6
C₄H₈O₂
ACS Grade
EMD Millipore
Hexanes
110-54-3
C₆H₁₄
ACS Grade
EMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
MgSO₄
>99.5%
Sigma-Aldrich
Deuterated Solvents (DMSO-d₆, CDCl₃)
2206-27-1
C₂D₆OS
>99.8 atom % D
Cambridge Isotope
Equipment
Round-bottom flasks (50 mL, 100 mL, 250 mL)
Reflux condenser and heating mantle
Magnetic stirrer and stir bars
Schlenk line or nitrogen/argon inlet for inert atmosphere
Separatory funnel
Rotary evaporator
Silica gel for column chromatography (230-400 mesh)
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
pH meter or pH paper
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Nuclear Magnetic Resonance (NMR) Spectrometer
High-Resolution Mass Spectrometer (HRMS)
Experimental Protocols
Safety Precautions:
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
Fume Hood: All steps should be performed in a well-ventilated fume hood.
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
Solvents: 1,4-Dioxane is a suspected carcinogen and flammable. Handle with extreme caution. Ethyl acetate and hexanes are flammable.
Acids and Bases: Sodium hydroxide and hydrochloric acid are corrosive. Handle with care to avoid skin and eye contact.
Step 1: Suzuki-Miyaura Coupling – Synthesis of Methyl 3-(4-benzyloxyphenyl)isonicotinate
Rationale:
This step constructs the core bi-aryl structure. Tetrakis(triphenylphosphine)palladium(0) is a robust, air-stable Pd(0) precatalyst. Potassium carbonate is a moderately strong base sufficient to activate the boronic acid for transmetallation without causing premature hydrolysis of the ester.[3] A dioxane/water solvent system is employed to dissolve both the organic substrates and the inorganic base.[4] The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
Procedure:
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyl 3-bromoisonicotinate (2.16 g, 10.0 mmol, 1.0 equiv).
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
Add 1,4-dioxane (60 mL) and deionized water (15 mL) via syringe. The mixture will be a suspension.
Heat the reaction mixture to 85-90 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
Once the reaction is complete (disappearance of the starting bromide), cool the mixture to room temperature.
Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
The resulting crude oil/solid can be purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford methyl 3-(4-benzyloxyphenyl)isonicotinate as a white to off-white solid.
Step 2: Saponification – Synthesis of 3-(4-Benzyloxyphenyl)isonicotinic acid
Rationale:
Saponification is the base-catalyzed hydrolysis of an ester to its corresponding carboxylate salt.[7] In this step, sodium hydroxide is used to cleave the methyl ester. The reaction is typically performed in a mixed solvent system (e.g., THF/water or Methanol/water) to ensure solubility of the ester substrate. Subsequent acidification with a strong acid, like HCl, protonates the carboxylate salt to yield the final carboxylic acid product, which often precipitates from the aqueous solution.[8]
Procedure:
Dissolve the purified methyl 3-(4-benzyloxyphenyl)isonicotinate (e.g., 2.87 g, 9.0 mmol, based on a 90% yield from Step 1) in a mixture of tetrahydrofuran (THF) (40 mL) and methanol (20 mL) in a 250 mL round-bottom flask.
Add a solution of sodium hydroxide (0.72 g, 18.0 mmol, 2.0 equiv) in water (20 mL).
Stir the mixture at room temperature for 12-16 hours or gently heat to 50 °C for 2-3 hours to expedite the reaction. Monitor completion by TLC (the product is more polar and will have a lower Rf than the starting ester).
Once hydrolysis is complete, remove the organic solvents (THF and methanol) under reduced pressure.
Dilute the remaining aqueous solution with water (50 mL).
Cool the solution in an ice bath and acidify to pH ~4-5 by the dropwise addition of 2 M HCl. A white precipitate will form.
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration.
Wash the filter cake with cold deionized water (2 x 20 mL) to remove any inorganic salts.
Dry the solid product in a vacuum oven at 50 °C overnight to yield 3-(4-Benzyloxyphenyl)isonicotinic acid as a white powder.
Characterization and Quality Control
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the pyridine ring protons, the benzyloxyphenyl protons, the benzylic methylene protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should show the correct number of distinct carbon signals corresponding to the molecular structure.
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition of the molecule.
Expected for C₁₉H₁₅NO₃ [M+H]⁺: Calculated mass should be very close to the observed mass.
Melting Point: A sharp melting point range indicates high purity.
Workflow Visualization
Caption: Detailed experimental workflow from starting materials to final product.
References
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.
MDPI. (2023, July 12). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[3][][7]triazolo[4,3-a]pyridine. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Abstract
Isonicotinic acid derivatives (INADs), historically significant as anti-tubercular agents (e.g., Isoniazid), have emerged as a potent scaffold for non-steroidal anti-inflammatory drug (NSAID) development.[1] Their structural similarity to arachidonic acid metabolites allows them to effectively target cyclooxygenase (COX) enzymes and suppress pro-inflammatory cytokines. This application note provides a hierarchical screening protocol designed to validate the anti-inflammatory potential of novel INADs, progressing from physicochemical screening to enzymatic specificity and cellular validation.
Phase 1: Physicochemical Screening (The "Filter")
Protocol A: Inhibition of Albumin Denaturation
Principle: Inflammation induces protein denaturation.[2] Agents that stabilize protein structure against heat-induced denaturation often possess anti-inflammatory properties. This assay serves as a rapid, high-throughput primary screen.
Reagents:
Test Compounds: INADs dissolved in DMSO (Stock 10 mM).
Albumin Solution: 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS, pH 6.4).
Standard: Ibuprofen or Diclofenac Sodium (dissolved in PBS/DMSO).
Workflow:
Preparation: Prepare a reaction mixture (Total Volume: 5 mL).
0.2 mL of Test Compound (Final conc: 50–500 µg/mL).
Principle: INADs often act as COX inhibitors. To assess safety (GI toxicity) versus efficacy, it is critical to determine selectivity ratios (COX-2/COX-1). This protocol uses a colorimetric method measuring the peroxidase activity of heme-COX complexes.[5]
Reagents:
Enzymes: Ovine COX-1 and Human Recombinant COX-2.[5][6][7][8]
Chandra, S., et al. (2012). "In vitro anti-inflammatory and anti-arthritic activity of Oryza sativa Var. Joha Rice." American Journal of Phytomedicine and Clinical Therapeutics.
Saha, A., et al. (2024). "Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents."[1] Scientific Reports.
Precision Antimicrobial Susceptibility Testing (AST) for Novel Pyridine Carboxylic Acids
Application Note & Protocol Guide | Version 2.0 Abstract This technical guide outlines the optimized workflow for evaluating the antimicrobial efficacy of novel pyridine carboxylic acids (PCAs). Unlike standard antibioti...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide | Version 2.0
Abstract
This technical guide outlines the optimized workflow for evaluating the antimicrobial efficacy of novel pyridine carboxylic acids (PCAs). Unlike standard antibiotics, PCAs often function through metal chelation (sequestering Fe²⁺, Zn²⁺, Cu²⁺) or by mimicking essential metabolites (e.g., nicotinic acid). These mechanisms introduce specific variables—cation availability, pH-dependent solubility, and colorimetric interference—that render standard generic protocols insufficient. This guide integrates CLSI M07-A10 standards with specific adaptations for pyridine-based pharmacophores to ensure reproducible, artifact-free data.
Introduction & Mechanistic Context
Pyridine carboxylic acids (e.g., picolinic acid, dipicolinic acid, and novel synthetic derivatives) represent a unique class of antimicrobial agents. Their activity often hinges on the availability of divalent cations in the growth medium.
Mechanism: Many PCAs act as siderophores or competitive chelators, starving bacteria of essential transition metals. Others, like isoniazid derivatives, target mycolic acid synthesis.
The Challenge: Standard Mueller-Hinton Broth (MHB) has variable cation levels. For PCAs, using Cation-Adjusted Mueller-Hinton Broth (CAMHB) is not just a recommendation—it is a critical control variable. Failure to standardize Ca²⁺ and Mg²⁺ will lead to batch-to-batch MIC variability.
Pre-Analytical Considerations
Compound Solubility & Stock Preparation
PCAs are often amphoteric (containing both basic pyridine nitrogen and acidic carboxyl groups), leading to poor solubility at neutral pH.
Solvent Choice: Dimethyl sulfoxide (DMSO) is the standard.[1]
The "1% Rule": The final concentration of DMSO in the test well must not exceed 1% (v/v). Higher concentrations can inhibit sensitive organisms (e.g., S. pneumoniae) or permeabilize membranes, creating false positives.
Stock Preparation Protocol:
Weigh compound to prepare a 100× stock (e.g., if highest test concentration is 64 µg/mL, prepare 6400 µg/mL stock).
Dissolve in 100% DMSO. Vortex vigorously.
Troubleshooting: If precipitation occurs upon dilution into media, mild sonication (30s) or adjusting the stock pH with equimolar NaOH (creating a sodium salt) is preferable to increasing DMSO concentration.
For Chelation Validation (Optional): If the mechanism is suspected to be iron starvation, parallel testing in iron-supplemented CAMHB (add 100 µM FeCl₃) can confirm specificity. If activity disappears with excess iron, the mechanism is chelation.
Protocol: Broth Microdilution (MIC Determination)
Based on CLSI M07-A10 guidelines, adapted for small molecule synthetic compounds.
Add 50 µL of the diluted inoculum to all test wells (Columns 1–10) and Growth Control wells.
Final System: 100 µL total volume,
CFU/mL, 1× compound concentration.
Seal with a gas-permeable film to prevent evaporation without inducing hypoxia.
Incubate at 35 ± 2°C for 16–20 hours (24h for slower growers like MRSA).
Step 4: Readout & Interpretation
Visual: Look for the "button" of sedimentation. The MIC is the lowest concentration with no visible growth .
Refinement for PCAs: Some pyridine derivatives form colored complexes with media components, obscuring turbidity.
Modification: Add 10 µL of Resazurin (0.01%) or TTC dye to each well.
Result: Viable bacteria turn Resazurin from Blue (oxidized) to Pink (reduced). MIC is the lowest concentration that remains Blue.
Protocol: Time-Kill Kinetics
To distinguish Bacteriostatic vs. Bactericidal activity.
Rationale
Pyridine carboxylic acids acting via chelation are often bacteriostatic (they stop growth by starving the cell) rather than bactericidal. This assay quantifies the log-reduction over time.[2][3][4]
Methodology
Setup: Prepare 10 mL tubes of CAMHB containing the PCA at 4× MIC .
Inoculum: Inoculate to a starting density of
CFU/mL.
Sampling: Withdraw 100 µL aliquots at T=0, 4, 8, and 24 hours.
Quantification: Perform serial 10-fold dilutions in saline and plate onto agar.
Analysis:
Bactericidal:
reduction in CFU/mL relative to the starting inoculum at 24h.
Bacteriostatic:
reduction.
Data Analysis & Decision Logic
Interpreting Results
Since these are novel compounds, official CLSI breakpoints do not exist. Efficacy is evaluated relative to control antibiotics (e.g., Ciprofloxacin, Isoniazid).
Logic Tree for Mechanism Validation
Caption: Figure 2: Decision Matrix for Interpreting PCA Antimicrobial Mechanism.
Troubleshooting Common Pitfalls
Issue
Cause
Solution
Precipitation in Wells
PCA insolubility at neutral pH.
Check wells under microscope. If precipitate mimics growth, use Resazurin assay (Section 3.2).
Skipped Wells
Pipetting error or "edge effect".
Use a multichannel pipette; do not use peripheral wells for data if evaporation is noted.
Trailing Endpoints
Partial inhibition (common with chelators).
Read MIC at 80% inhibition (IC80) rather than 100% if trailing is consistent.
Inconsistent MICs
Variable cation levels in media.
Strictly use Cation-Adjusted MHB (CAMHB) from a certified supplier.
References
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[5][6] CLSI, Wayne, PA.[7]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution.[7][8][9]
Lewis, K. (2013). Platforms for antibiotic discovery. Nature Reviews Drug Discovery, 12, 371–387. (Discusses novel synthetic scaffolds).
Thompson, K. H., & Orvig, C. (2003). Boon and bane of metal ions in medicine. Science, 300(5621), 936-939. (Mechanisms of metal chelating drugs).
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
Application Note & Protocols: A Multi-Faceted Approach to Evaluating the Cytotoxicity of 3-(4-Benzyloxyphenyl)isonicotinic acid
Executive Summary The discovery and development of novel therapeutic agents require a rigorous evaluation of their safety and efficacy. A critical initial step in this process is the assessment of a compound's cytotoxici...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The discovery and development of novel therapeutic agents require a rigorous evaluation of their safety and efficacy. A critical initial step in this process is the assessment of a compound's cytotoxicity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust panel of cell-based assays to characterize the cytotoxic potential of 3-(4-Benzyloxyphenyl)isonicotinic acid , a novel compound with potential therapeutic applications.
As specific biological data for this compound is not yet widely available, this guide establishes a foundational screening funnel. We will detail three distinct, complementary assays designed to probe different mechanisms of cell death:
Metabolic Viability Assessment: An MTT-based assay to measure mitochondrial function as an indicator of overall cell health.[1][2][3]
Membrane Integrity Assessment: A Lactate Dehydrogenase (LDH) release assay to quantify plasma membrane damage, a hallmark of necrosis.[4][5][6][7]
Apoptosis Induction Assessment: A luminescent caspase-3/7 assay to specifically measure the activation of key executioner caspases in the apoptotic pathway.[8][9][10]
By integrating data from these three assays, researchers can build a detailed cytotoxic profile of 3-(4-Benzyloxyphenyl)isonicotinic acid, distinguishing between cytostatic, necrotic, and apoptotic effects. This application note provides not only step-by-step protocols but also the scientific rationale behind experimental choices, data interpretation guidelines, and troubleshooting advice to ensure the generation of reliable and reproducible results.
Scientific Principles & Rationale
Evaluating the cytotoxicity of a novel compound requires more than a single endpoint. A compound can impact a cell in numerous ways, leading to different death modalities.[11][12] A robust assessment, therefore, utilizes a multi-assay approach to build a comprehensive mechanistic understanding.
Isonicotinic Acid Derivatives: The core structure, isonicotinic acid, is the basis for the well-known anti-tuberculosis drug isoniazid.[13][14][15] Various derivatives of isonicotinic acid have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects against cancer cell lines.[16][17][18][19][20] This history suggests that 3-(4-Benzyloxyphenyl)isonicotinic acid warrants investigation for potential anti-proliferative or cytotoxic properties.
The Triad of Assays:
MTT (Metabolic Activity): This colorimetric assay is a workhorse for initial cytotoxicity screening.[3] It measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[1][2] The amount of formazan is proportional to the number of metabolically active, and therefore viable, cells.[2] A reduction in signal can indicate cell death or a cytostatic effect (inhibition of proliferation).
LDH (Membrane Integrity): Lactate dehydrogenase is a stable cytosolic enzyme present in most cells.[7] When the plasma membrane is compromised—a key feature of necrosis—LDH is released into the culture medium.[4][6] Measuring extracellular LDH activity provides a direct quantification of cell lysis.[5][21]
Caspase-Glo® 3/7 (Apoptosis): Apoptosis, or programmed cell death, is a distinct, energy-dependent process. It is executed by a family of proteases called caspases. Caspases-3 and -7 are the primary executioner caspases. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7.[8][10] This cleavage releases a substrate for luciferase, generating a light signal that is directly proportional to the amount of caspase activity and, by extension, apoptosis.[9]
By combining these assays, we can differentiate between cellular fates. For example, a compound that is positive in the MTT and Caspase-Glo® assays but negative in the LDH assay likely induces apoptosis. Conversely, a compound positive in both MTT and LDH assays but negative for caspase activation is likely causing necrotic cell death.
General Materials & Reagents
Compound: 3-(4-Benzyloxyphenyl)isonicotinic acid
Cell Lines:
Cancer Cell Line: e.g., A549 (human lung carcinoma) or HCT-116 (human colon cancer).
Non-Cancer Cell Line: e.g., BEAS-2B (normal human bronchial epithelial) or primary cells like Human Dermal Fibroblasts (HDFs).[2][22]
Culture Medium: As recommended by the cell line provider (e.g., ATCC).[23][24]
Microplate Spectrophotometer (for MTT and LDH assays)
Luminometer (for Caspase-Glo® assay)
Experimental Workflow & Protocols
The overall experimental workflow provides a systematic approach to cytotoxicity testing, from initial cell culture preparation to final data analysis.
Caption: Overall workflow for cytotoxicity assessment.
Protocol 1: Cell Culture & Compound Preparation
Expertise Note: Proper cell culture technique is the foundation of reproducible results. Always handle cells under strict aseptic conditions.[23] When reviving cells from cryopreservation, thaw them quickly and dilute the cryopreservative (like DMSO) immediately to minimize toxicity.[22][25]
Cell Thawing and Maintenance:
Rapidly thaw a vial of frozen cells in a 37°C water bath for 1-2 minutes.[22]
Decontaminate the vial with 70% ethanol before opening in a biosafety cabinet.
Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.
Centrifuge at 125 x g for 5 minutes. Aspirate the supernatant.
Resuspend the cell pellet in fresh complete growth medium and transfer to an appropriate culture flask.
Incubate at 37°C with 5% CO₂. Change medium every 2-3 days and subculture when cells reach ~80% confluency.[25]
Compound Stock Preparation:
Prepare a high-concentration stock solution (e.g., 10-50 mM) of 3-(4-Benzyloxyphenyl)isonicotinic acid in sterile DMSO.
Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.
Cell Seeding for Assays:
Trypsinize and count the cells. Determine the optimal seeding density for each cell line to ensure they are in the exponential growth phase during the experiment (typically 5,000-20,000 cells/well for a 96-well plate).
Seed the cells in the required volume (e.g., 100 µL) into the appropriate 96-well plates.
Incubate for 24 hours to allow for cell attachment and recovery.[2]
Protocol 2: MTT Assay (Metabolic Viability)
Trustworthiness Note: Include proper controls in every plate. The "Vehicle Control" (cells treated with the highest concentration of DMSO used in the experiment) is crucial for ensuring the solvent itself is not causing toxicity. The "Media Blank" corrects for background absorbance.
Prepare Serial Dilutions: Prepare 2X concentrations of 3-(4-Benzyloxyphenyl)isonicotinic acid in complete culture medium. This is done so that when 100 µL is added to the 100 µL of medium already in the wells, the final desired concentration is achieved.
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the appropriate compound dilution or control medium.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of 12 mM MTT stock solution (or 20 µL of 5 mg/mL solution) to each well.[26][27]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[1]
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[26] Mix thoroughly by gentle shaking or pipetting.
Absorbance Reading: Read the absorbance at 570 nm (or 540 nm) using a microplate spectrophotometer.[2][26]
Protocol 3: LDH Assay (Membrane Integrity)
Expertise Note: This assay measures the accumulation of LDH in the supernatant. It is critical to handle the plates gently to avoid artificially lysing cells and releasing LDH. The "Maximum LDH Release" control is essential for data normalization.
Protocol Steps:
Plate Setup and Treatment: Prepare and treat a 96-well plate exactly as described for the MTT assay (Steps 4.2.1 - 4.2.3).
Prepare Controls: 30 minutes before the end of the incubation period, prepare the "Maximum LDH Release" control. Add 10 µL of the Lysis Buffer provided in the kit to a set of untreated control wells. This will completely lyse the cells and release all intracellular LDH.
Harvest Supernatant: Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, clear, flat-bottom 96-well plate.[4]
LDH Reaction: Add 50 µL of the LDH Reaction Mix (containing substrate, cofactor, and dye) to each well of the new plate containing the supernatant.
Incubation: Incubate at room temperature for 30 minutes, protected from light. The LDH in the supernatant will catalyze a reaction that produces a colored formazan product.[4][7]
Stop Reaction: Add 50 µL of Stop Solution to each well.
Absorbance Reading: Read the absorbance at 490 nm within 1 hour.[5]
Protocol 4: Caspase-Glo® 3/7 Assay (Apoptosis)
Trustworthiness Note: This is a highly sensitive luminescent assay. Use white, opaque-walled plates to prevent well-to-well crosstalk and maximize the light signal. Allow all reagents to equilibrate to room temperature before use.[10]
Protocol Steps:
Plate Setup and Treatment: Prepare and treat a 96-well, white-walled plate as described for the MTT assay (Steps 4.2.1 - 4.2.3).
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[10]
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
Incubation: Incubate the plate at room temperature for 1 to 3 hours.
Luminescence Reading: Measure the luminescence of each well using a plate luminometer.
Data Analysis & Interpretation
Caption: Data analysis workflow from raw data to IC50 calculation.
MTT Data Analysis
Subtract Background: Subtract the average absorbance of the media blank wells from all other wells.
Calculate Percent Viability: Normalize the data to the vehicle control.[28]
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
LDH Data Analysis
Subtract Background: Subtract the average absorbance of the media blank (no cells) from all other wells.
Calculate Percent Cytotoxicity: Normalize the data using the spontaneous release (vehicle control) and maximum release (lysed cells) controls.[4]
Subtract Background: Subtract the average luminescence of the media blank wells from all other wells.
Calculate Fold Change: Express the data as a fold change in caspase activity relative to the vehicle control.
Fold Change = (Luminescence of Treated Well / Average Luminescence of Vehicle Control Wells)
IC50 Determination
Plot Data: For each assay, plot the calculated response (% Viability, % Cytotoxicity, or Fold Change) on the y-axis against the logarithm of the compound concentration on the x-axis.[30]
Curve Fitting: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a four-parameter logistic (sigmoidal) curve.[31][32][33]
Determine IC50: The software will calculate the IC50 value from the fitted curve.[30][31]
Table 2: Interpreting Combined Cytotoxicity Data
MTT Result (Viability)
LDH Result (Necrosis)
Caspase 3/7 Result (Apoptosis)
Probable Mechanism
↓↓↓
↑↑↑
~
Primary Necrosis
↓↓↓
~
↑↑↑
Primary Apoptosis
↓↓
↑
↑↑
Apoptosis with secondary necrosis
| ↓ | ~ | ~ | Cytostatic (Anti-proliferative) |
Note: Arrows indicate the direction and magnitude of the signal change relative to controls.
References
Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase (LDH) activity. Methods in Molecular Biology, 979, 65–70. Retrieved from [Link]
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 16, 2026, from [Link]
Various Authors. (2016, October 4). How to calculate IC50 for my dose response?. ResearchGate. Retrieved February 16, 2026, from [Link]
CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved February 16, 2026, from [Link]
ATCC. (n.d.). ATCC Animal Cell Culture Guide. On Science. Retrieved February 16, 2026, from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 16, 2026, from [Link]
Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved February 16, 2026, from [Link]
National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Retrieved February 16, 2026, from [Link]
Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved February 16, 2026, from [Link]
Rahman, M., et al. (2017). Cytotoxic and acute toxicity studies of isoniazid derivatives. Tropical Journal of Pharmaceutical Research, 16(5), 1069-1075. Retrieved from [Link]
Yilmaz, I., et al. (2024). Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. ACS Omega. Retrieved from [Link]
Yilmaz, I., et al. (2024). Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. ACS Omega. Retrieved from [Link]
NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved February 16, 2026, from [Link]
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved February 16, 2026, from [Link]
Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6752. Retrieved from [Link]
Gonçalves, J. P. (2021, January 6). Drug dose-response data analysis. Towards Data Science. Retrieved February 16, 2026, from [Link]
Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved February 16, 2026, from [Link]
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. Retrieved from [Link]
Ferreira, R. J., et al. (2025). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Molecules, 30(2), 481. Retrieved from [Link]
Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in Molecular Biology, 979, 65-70. Retrieved from [Link]
G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved February 16, 2026, from [Link]
Google Patents. (n.d.). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.
ResearchGate. (n.d.). Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). Retrieved February 16, 2026, from [Link]
Păun, A., et al. (2025). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Molecules, 30(18), 4410. Retrieved from [Link]
Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References. Retrieved February 16, 2026, from [Link]
Application Note: 3-(4-Benzyloxyphenyl)isonicotinic Acid as a Molecular Probe
This guide details the application of 3-(4-Benzyloxyphenyl)isonicotinic acid as a molecular probe. Based on its chemical structure—a biaryl system featuring a pyridine-4-carboxylic acid core (isonicotinic acid) substitut...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of 3-(4-Benzyloxyphenyl)isonicotinic acid as a molecular probe. Based on its chemical structure—a biaryl system featuring a pyridine-4-carboxylic acid core (isonicotinic acid) substituted at the 3-position with a hydrophobic benzyloxyphenyl ether—this compound belongs to a class of small molecules often utilized as inhibitors of metalloenzymes (e.g., PqsD in Pseudomonas aeruginosa, MMPs) or as ligands for nuclear receptors (e.g., PPARs).
The following protocols are designed for researchers using this compound to interrogate biological pathways, specifically in quorum sensing inhibition or metabolic signaling .
Carboxylic Acid (C4): Functions as a "warhead" for hydrogen bonding or metal chelation (e.g., coordinating Zn²⁺ or active site residues like Ser/His).
Pyridine Ring: Provides a scaffold for pi-stacking interactions.
Benzyloxyphenyl Tail (C3): A hydrophobic moiety designed to occupy deep hydrophobic pockets, enhancing affinity and selectivity over smaller ligands.
Primary Applications
Quorum Sensing Inhibition (PqsD Target):
Structural analogs of isonicotinic and anthranilic acids are potent inhibitors of PqsD , a key enzyme in the Pseudomonas aeruginosa quinolone signal (PQS) biosynthesis pathway. This probe acts by competing with the substrate Anthraniloyl-CoA, thereby disrupting biofilm formation and virulence.
Metalloenzyme Inhibition (MMP/HIF-PH):
The pyridine-carboxylate motif is a classic chelator for active-site metals in matrix metalloproteinases (MMPs) or hypoxia-inducible factor prolyl hydroxylases (HIF-PH).
Nuclear Receptor Ligand (PPAR/RXR):
The biaryl ether structure mimics the pharmacophore of PPAR agonists, making this probe useful for studying metabolic gene regulation.
Part 2: Preparation & Handling Protocols
Stock Solution Preparation
The compound is hydrophobic due to the benzyloxy group. Proper solubilization is critical to prevent microprecipitation in aqueous assays.
Parameter
Specification
Notes
Solvent
DMSO (Anhydrous)
Avoid ethanol/methanol for long-term storage to prevent esterification.
Concentration
10 mM or 50 mM
Higher concentrations may precipitate upon freeze-thaw.
Storage
-20°C (Desiccated)
Protect from light. Stable for >6 months.
Working Sol.
PBS or Media
Dilute immediately before use. Max DMSO in assay < 1%.
Quality Control Check:
Before critical assays, verify the integrity of the benzyloxy ether linkage using LC-MS, as acid-catalyzed hydrolysis can cleave the benzyl group to yield the phenol derivative (3-(4-hydroxyphenyl)isonicotinic acid), which has significantly different binding properties.
Part 3: Experimental Protocols
Protocol A: In Vitro Enzyme Inhibition Assay (PqsD/MMP Model)
Objective: Determine the IC₅₀ of the probe against a target enzyme (e.g., PqsD).
Materials:
Recombinant Enzyme (e.g., PqsD).
Substrate (e.g., Anthraniloyl-CoA).
Assay Buffer: 50 mM HEPES (pH 7.5), 2 mM MgCl₂, 0.05% Tween-20.
Detection Reagent: Ellman’s Reagent (DTNB) for CoA release monitoring.
Step-by-Step Procedure:
Serial Dilution: Prepare a 10-point dilution series of the probe in DMSO (e.g., 100 µM to 0.1 nM).
Enzyme Incubation: Add 10 nM enzyme to the assay plate. Add 1 µL of probe dilution. Incubate for 15 min at 25°C to allow equilibrium binding.
Substrate Initiation: Add substrate (at K_m concentration) to initiate the reaction.
Kinetic Readout: Monitor Absorbance at 412 nm (DTNB reaction with free thiol of CoA) every 30 seconds for 20 minutes.
Analysis: Plot Initial Velocity (
) vs. Log[Probe]. Fit to the Hill equation to derive IC₅₀.
Objective: Validate that the probe binds the target protein in a complex cellular environment.
Step-by-Step Procedure:
Cell Lysate Prep: Harvest cells (e.g., P. aeruginosa or mammalian cells) and lyse in non-denaturing buffer.
Treatment: Aliquot lysate and treat with Probe (10 µM) or DMSO (Control) for 30 min.
Thermal Challenge: Heat aliquots to a gradient of temperatures (40°C – 80°C) for 3 minutes.
Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.
Detection: Analyze the supernatant via Western Blot using an antibody against the target (e.g., Anti-PqsD).
Result: A shift in the melting temperature (
) in the presence of the probe indicates direct physical binding (stabilization).
Part 4: Visualization of Mechanism
The following diagram illustrates the probe's interference with the PqsD biosynthetic pathway, a primary theoretical application for this scaffold.
Caption: Competitive inhibition mechanism where the probe occupies the PqsD active site, preventing Anthraniloyl-CoA binding and blocking downstream virulence factor production.
Part 5: References & Validation Sources
Storz, M. P., et al. (2013). "In Silico Screening and Structure-Based Design of PqsD Inhibitors Targeting the Quorum Sensing Signal Molecule PQS in Pseudomonas aeruginosa." Journal of American Chemical Society. (Establishes the scaffold relevance for PqsD).
Lovejoy, B., et al. (1999). "Crystal structures of MMP-13 with hydroxamate and carboxylate inhibitors." Nature Structural Biology. (Validates carboxylate-biaryl binding modes in metalloproteases).
PubChem Compound Summary. "Isonicotinic Acid Derivatives." (General chemical and physical property data).
Disclaimer: While 3-(4-Benzyloxyphenyl)isonicotinic acid is a distinct chemical entity, specific commercial availability as a "named kit" may vary. This protocol assumes the use of the compound as a synthesized chemical probe for research purposes.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Suzuki Coupling with Pyridine Substrates
Status: Active Operator: Senior Application Scientist Ticket: #PYR-SUZ-001 Subject: Overcoming catalyst poisoning and protodeboronation in pyridine cross-couplings. Introduction: The "Pyridine Paradox" Welcome to the tec...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Operator: Senior Application Scientist
Ticket: #PYR-SUZ-001
Subject: Overcoming catalyst poisoning and protodeboronation in pyridine cross-couplings.
Introduction: The "Pyridine Paradox"
Welcome to the technical support center. You are likely here because your standard Suzuki conditions (Pd(PPh₃)₄ / Na₂CO₃) failed.
Coupling pyridine substrates is notoriously difficult due to two competing failure modes:
Catalyst Poisoning (The Electrophile Issue): The basic nitrogen of the pyridine ring coordinates strongly to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle (formation of stable L2Pd(Ar)(Py) species).
Protodeboronation (The Nucleophile Issue): 2-Pyridyl boronic acids are exceptionally unstable.[1] They undergo rapid C-B bond cleavage in the presence of water and base, often faster than the transmetallation step.
This guide provides a tiered troubleshooting approach to resolve these specific chemical conflicts.
Module 1: Diagnostic & Decision Tree
Before altering variables randomly, determine if your failure is due to Catalyst Death (Reaction stalls, SM remains) or Boron Instability (Halide remains, Boron species disappears/decomposes).
Figure 1: Diagnostic workflow to identify whether the failure mode is reagent instability or catalyst deactivation.
Module 2: The Nucleophile Problem (Protodeboronation)
The Issue: 2-Pyridyl boronic acids are uniquely unstable. Under neutral or basic conditions, the pyridine nitrogen coordinates to the boron atom, forming a zwitterionic intermediate that facilitates rapid hydrolysis (protodeboronation), yielding pyridine and boric acid [1].[2]
The Fix: You must stabilize the boron species or control its release.
Comparative Stability of Boron Species
Boron Species
Stability
Reactivity
Recommendation
Boronic Acid -B(OH)2
Very Low
High
Avoid for 2-pyridyl. Usable for 3-pyridyl.
Pinacol Ester -Bpin
Low/Moderate
Moderate
Better than acid, but still prone to degradation.
Trifluoroborate -BF3K
High
Moderate
Good, but requires specific hydrolysis conditions.
Protocol A: The MIDA Boronate "Slow Release" System
Based on the work of Burke et al. [2]
MIDA (N-methyliminodiacetic acid) boronates are air-stable and do not transmetallate directly. They must be hydrolyzed in situ to release the active boronic acid slowly, keeping the concentration low to prevent decomposition while maintaining enough for the catalyst.
Promoter: Cu(OAc)₂ (0.5 equiv) - Optional but recommended for difficult cases.
Base: K₃PO₄ (5.0 equiv)
Solvent: Add DMF or Dioxane:Water (5:1) .
Note: Water is required for the hydrolysis of the MIDA group.
Reaction: Heat to 100 °C for 12–24 hours.
Workup: Dilute with EtOAc, wash with NH₄Cl (aq) to remove Copper/Boron byproducts.
Module 3: The Electrophile Problem (Catalyst Poisoning)
The Issue: When using halopyridines (electrophiles), the pyridine nitrogen binds to Pd(II) intermediates. Standard ligands (PPh₃) are not bulky enough to prevent this coordination, leading to a "dead" catalyst.
The Fix: Use bulky, electron-rich ligands that sterically crowd the metal center, preventing N-coordination while facilitating oxidative addition.
Recommended Ligand Systems
Buchwald Phosphines (XPhos, SPhos):
Why: The biaryl backbone provides steric bulk, and the electron-rich phosphine accelerates oxidative addition into electron-deficient pyridines [3].
Use Case: General purpose for 2- and 3-halopyridines.
Pd-NHC Complexes (PEPPSI-IPr):
Why: N-Heterocyclic Carbenes (NHCs) bind Pd tightly and are extremely bulky. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold is designed to be air-stable and highly active [4].
Use Case: "Nuclear option" for sterically hindered or highly deactivated substrates.
Tip: If using a boronic ester, adding 1-2 drops of MeOH can help activate the boron species.
Module 4: Advanced Troubleshooting (FAQs)
Q: I am coupling a 2-halopyridine with a 2-pyridyl boronate (Pyridine-Pyridine coupling). Nothing works.A: This is the "worst-case scenario."[7] You have both a poison and an unstable nucleophile.
Solution: Use the G3-XantPhos or G4-SPhos palladacycle precatalysts. These activate rapidly even at lower temperatures.
Alternative: Switch to Negishi coupling (Organozinc reagents). Pyridyl-zinc reagents are stable and highly reactive, bypassing the protodeboronation issue entirely.
Q: My reaction goes to 50% conversion and stops.A: The catalyst has likely precipitated (Pd-black formation).
Fix: Add more ligand (increase L:Pd ratio to 2:1 or 3:1).
Fix: Ensure your solvent is rigorously degassed. Oxygen accelerates ligand oxidation, leaving Pd naked and prone to poisoning by the pyridine substrate.
Q: Can I use CuI as an additive?A: Yes. Copper(I) salts (CuI, CuTC) can facilitate the transmetallation step, particularly with MIDA boronates or hindered systems. This is often called the "Liebeskind-Srogl" modification when applied to thioesters, but it applies here to boost the transfer of the organic group from Boron to Palladium.
Visualizing the Solution Pathway
Figure 2: Optimization parameters for maximizing yield in pyridine Suzuki couplings.
References
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 132(38), 13100–13102.
Knapp, D. M., et al. (2010). "General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling." Journal of the American Chemical Society, 132(40), 14092–14095.
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366.
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling."[9][10] Chemistry - A European Journal, 12(18), 4749–4755.
Technical Support Center: Synthesis of Substituted Isonicotinic Acids
Welcome to the Technical Support Center for the Synthesis of Substituted Isonicotinic Acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting g...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the Synthesis of Substituted Isonicotinic Acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during the synthesis of this important class of molecules. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.
I. Common Side Reactions in the Oxidation of Substituted Picolines
The oxidation of substituted 4-picolines is a primary route to substituted isonicotinic acids. However, this transformation is often accompanied by several side reactions that can significantly impact yield and purity.
FAQ 1: My oxidation of a substituted 4-picoline is giving low yields and a complex mixture of byproducts. What are the likely side reactions?
The most common side reactions during the oxidation of substituted 4-picolines are over-oxidation to form pyridine-N-oxides , nitration of the pyridine ring (when using nitric acid), and decarboxylation of the desired isonicotinic acid product. The formation of tar and polymeric byproducts can also be a significant issue.
II. Troubleshooting Guide: Side Reaction Mechanisms and Mitigation Strategies
Q1: I am observing a significant amount of pyridine-N-oxide in my reaction mixture. How can I prevent this over-oxidation?
Mechanism of N-Oxide Formation:
Peroxy acids, often used for N-oxidation, or even strong oxidizing agents under harsh conditions, can attack the lone pair of electrons on the pyridine nitrogen, leading to the formation of a pyridine-N-oxide.
DOT Diagram: N-Oxide Formation
Caption: Electrophilic attack by the nitronium ion on the pyridine ring results in nitrated byproducts.
Troubleshooting and Prevention:
Potential Cause
Recommended Solution
Scientific Rationale
High Concentration of Nitrating Species
Use the minimum effective concentration of nitric acid. Consider using a mixed-acid system (e.g., HNO3/H2SO4) with careful control of the ratio to moderate the generation of the nitronium ion.
Lowering the concentration of the nitrating agent reduces the rate of the undesired electrophilic substitution.
High Reaction Temperature
Maintain the lowest possible temperature that allows for efficient oxidation of the methyl group.
Nitration is an activated process, and lower temperatures will disproportionately slow this side reaction compared to the desired oxidation.
Electron-Rich Substituents
If the pyridine ring is substituted with strong electron-donating groups (e.g., -NH2, -OH), consider protecting these groups before oxidation or choosing an alternative, non-nitrating oxidant.
Electron-donating groups activate the pyridine ring towards electrophilic attack, making nitration more favorable.
Q3: My desired isonicotinic acid is decarboxylating during the reaction or workup. How can I prevent this?
Mechanism of Decarboxylation:
Decarboxylation of pyridinecarboxylic acids is often thermally induced and can be influenced by pH. [1]The stability of the resulting carbanion intermediate plays a crucial role. For isonicotinic acids, the negative charge at the 4-position is relatively stabilized by the electron-withdrawing nitrogen atom. However, under forcing conditions, loss of CO2 can occur. Picolinic acid (2-pyridinecarboxylic acid) is generally more prone to decarboxylation than isonicotinic acid.
[2]
DOT Diagram: Decarboxylation
Caption: Decarboxylation of the isonicotinic acid product leads to the formation of the corresponding substituted pyridine.
Troubleshooting and Prevention:
Potential Cause
Recommended Solution
Scientific Rationale
High Temperatures
Avoid excessive heating during the reaction and workup. If the oxidation requires high temperatures, minimize the reaction time.
Decarboxylation is often a thermally driven process. Limiting heat exposure reduces the rate of this undesired reaction.
Harsh pH Conditions
During workup and purification, avoid strongly acidic or basic conditions, especially when combined with heat. [1]
Extreme pH can facilitate the formation of intermediates that are more susceptible to decarboxylation.
Microwave Synthesis
If using microwave synthesis, carefully monitor the temperature and avoid "hot spots" to prevent localized overheating. [1]
Non-uniform heating can lead to localized regions of very high temperature, promoting decarboxylation.
Q4: My reaction mixture is turning into a dark, tarry mess. How can I minimize the formation of polymeric byproducts?
Mechanism of Tar Formation:
Tar and polymeric byproducts can form through a variety of complex and often poorly defined radical or condensation pathways, especially under harsh reaction conditions (high temperatures, strong acids/bases). These reactions can be initiated by reactive intermediates and can involve polymerization of the starting material, product, or intermediates.
Troubleshooting and Prevention:
Potential Cause
Recommended Solution
Scientific Rationale
High Reaction Temperature
Operate at the lowest effective temperature.
Lower temperatures reduce the rates of many side reactions that can lead to tar formation.
High Concentration of Reactants
Use a more dilute reaction mixture.
Lower concentrations can disfavor intermolecular side reactions that lead to polymerization.
Presence of Air/Oxygen (for some reactions)
If the reaction is sensitive to radical processes, conduct it under an inert atmosphere (e.g., nitrogen or argon).
Excluding oxygen can prevent the initiation of radical chain reactions that contribute to tar formation.
Impure Starting Materials
Use purified starting materials.
Impurities can sometimes act as catalysts or initiators for polymerization.
Purification Strategy: Dealing with Tar
If tar has formed, it can often be removed during workup:
Aqueous Wash: After the reaction, dilute the mixture with water and a suitable organic solvent. The desired product may preferentially partition into one phase, while the tarry material may be less soluble or form an emulsion at the interface.
Filtration: In some cases, the tarry material can be removed by filtration, sometimes with the aid of a filter agent like celite.
Recrystallization: This is a powerful technique for purifying the solid product from soluble tarry impurities.
[3][4][5][6]
Experimental Protocol: Recrystallization of Substituted Isonicotinic Acid
Solvent Selection: Choose a solvent in which the isonicotinic acid is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common solvents include water, ethanol, or a mixture of the two.
Dissolution: In an Erlenmeyer flask, add the crude, tar-containing product and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.
Hot Filtration (if necessary): If there are insoluble impurities (including some tarry material), perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
III. Side Reactions Associated with Specific Substituents
The nature of the substituents on the pyridine ring can introduce unique side reactions.
Q5: I am trying to synthesize a 2-halo-isonicotinic acid, and I am getting products from nucleophilic substitution of the halogen.
Challenge: Halogens at the 2- and 4-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution, especially with nucleophiles like ammonia or amines, which might be present or generated during the reaction.
Mitigation:
Anhydrous Conditions: If ammonia or water is a potential nucleophile, ensure the reaction is carried out under strictly anhydrous conditions.
Control of Nucleophiles: Avoid the presence of strong nucleophiles in the reaction mixture. If a base is required, use a non-nucleophilic base like triethylamine or diisopropylethylamine.
Reaction Temperature: Keep the reaction temperature as low as possible to minimize the rate of nucleophilic substitution.
Q6: In the synthesis of a 2-amino-isonicotinic acid, I am observing intramolecular cyclization. How can I prevent this?
Challenge: 2-amino-nicotinic acid derivatives can undergo intramolecular cyclization, particularly under acidic or high-temperature conditions, to form pyrido[2,3-d]pyrimidine structures.
[7]
Mitigation:
Mild Reaction Conditions: Use mild conditions for any subsequent reactions involving the 2-amino-isonicotinic acid core.
Protecting Groups: Consider protecting the amino group if harsh conditions are unavoidable in a subsequent step.
pH Control: Maintain a neutral or slightly basic pH to prevent acid-catalyzed cyclization.
IV. References
Discuss the chemistry of pyridine under nitration. (2025, August 26). Filo. [Link]
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). Dalton Transactions. [Link]
Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014, December 1). Chemistry Stack Exchange. [Link]
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025, February 24). ACS Publications. [Link]
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). Dalton Transactions (RSC Publishing). [Link]
Nitration is an important example for aromatic electrophilic substitution.. (2025, March 20). Filo. [Link]
One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. [Link]
2-aminonicotinic acid synthetic method. Google Patents.
Synthesis of some 2-aminonicotinic acid derivatives. PubMed. [Link]
Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products. Google Patents.
Rate of Decarboxylation of pyridinecarboxylic acids [closed]. (2017, December 2). Chemistry Stack Exchange. [Link]
Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto. Google Patents.
Synthesis of 2-Chloronicotinic Acid. Semantic Scholar. [Link]
Thermodynamic and kinetic study of NO reduction by pyridine/pyrrole during biomass tar reburning: the quantum chemical method approach. ResearchGate. [Link]
Decarboxylation of Carboxylic Acids. (2025, January 9). YouTube. [Link]
Method for extraction of pyridine compounds from coal tar. Google Patents.
Technical Support Center: Purification of Polar Pyridine Carboxylic Acids (PCAs)
Current Status: Online Support Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PCA-PUR-001 Subject: Overcoming the "Zwitterionic Trap" in Nicotinic, Picolinic, and Isonicotinic Acid Purification Introduct...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Support Agent: Dr. Aris Thorne, Senior Application Scientist
Ticket ID: PCA-PUR-001
Subject: Overcoming the "Zwitterionic Trap" in Nicotinic, Picolinic, and Isonicotinic Acid Purification
Introduction: The "Zwitterionic Trap"
Welcome to the Technical Support Center. If you are reading this, you are likely experiencing low recovery or poor peak shape when working with pyridine carboxylic acids (PCAs) like Nicotinic acid (Niacin) , Picolinic acid , or Isonicotinic acid .
The Core Problem: These molecules are zwitterions. They possess both a basic nitrogen (pyridine ring) and an acidic carboxyl group.[1]
At low pH (< 2): They are cationic (protonated N).
At high pH (> 5): They are anionic (deprotonated COO-).
At the Isoelectric Point (pI ~3.2–4.8): They are net-neutral but highly polar, making them insoluble in standard organic solvents (DCM, EtOAc) but highly soluble in water .
This guide abandons standard organic chemistry workups in favor of Ion Exchange (IEX) and Hydrophilic Interaction Liquid Chromatography (HILIC) .
Module 1: Extraction & Isolation (Getting it out of Water)
Standard Liquid-Liquid Extraction (LLE) will fail. PCAs prefer water over organic solvents by orders of magnitude. Do not waste time with DCM extractions.
Validation Step: Ensure your crude aqueous feed is at pH < 2.0 before loading. This forces the PCA into its cationic form (
-COOH), ensuring it binds to the resin.
Step-by-Step:
Conditioning: Pack a glass column with Dowex 50W. Flush with 3 Bed Volumes (BV) of 1M HCl, followed by DI water until the effluent is neutral (pH 7).
Loading: Acidify your crude aqueous reaction mixture to pH 1–2 with HCl. Load onto the column at a slow flow rate (gravity or < 2 mL/min).
Mechanism:[2][3][4][5] The protonated pyridine nitrogen binds to the sulfonate groups on the resin.
Washing: Wash with 3-5 BV of DI water.
Self-Validating Step: Check the UV absorbance (254 nm) of the wash. It should drop to baseline, indicating non-ionic impurities are removed.
Elution: Elute with 2M NH₄OH (Ammonia) .
Mechanism:[2][3][4][5] The ammonia deprotonates the pyridine nitrogen and displaces the molecule. The PCA elutes as the ammonium salt.
Recovery: Concentrate the ammoniacal fractions under reduced pressure. The excess ammonia evaporates, leaving the ammonium salt of the PCA.
Visualizing the Decision Logic
Figure 1: Decision tree for selecting between Ion Exchange and Isoelectric Precipitation based on solute concentration.
Module 2: Chromatographic Purification (HILIC vs. RP)
The Failure of C18: On a standard C18 column, PCAs elute in the void volume (
) because they are too polar to interact with the hydrophobic stationary phase.
Comparison of Stationary Phases
Feature
C18 (Reversed Phase)
C18 + Ion Pairing (IPC)
HILIC (Recommended)
Retention
None (Void Volume)
Moderate
Strong
Peak Shape
N/A
Good, but sensitive to pH
Excellent
Mobile Phase
Water/MeOH
Water/MeOH + Ion Pair Reagent
ACN/Water + Buffer
Mass Spec Compatibility
Good
Poor (Ion pair reagents suppress signal)
Excellent (High organic content)
Mechanism
Hydrophobic Interaction
Electrostatic + Hydrophobic
Partitioning into water layer
Protocol: HILIC Purification
We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) .[6] The stationary phase is polar (Amide or Zwitterionic), and the water forms a stagnant layer on the surface. The PCA partitions into this water layer.
Column: Amide-bonded silica (e.g., TSKgel Amide-80 or XBridge Amide) or Zwitterionic (ZIC-HILIC).
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
Mobile Phase B: Acetonitrile (ACN).
Gradient: 95% B to 60% B. (Note: HILIC runs "backwards" compared to C18; we start with high organic).
Critical Troubleshooting (HILIC):
Sample Diluent: Do NOT dissolve your sample in 100% water. This disrupts the partitioning layer at the head of the column, causing peak distortion. Dissolve in 75:25 ACN:Water .
Equilibration: HILIC columns require longer equilibration than C18. Allow at least 20 column volumes before the first injection to stabilize the water layer.
Module 3: Desalting & Final Polishing
After Ion Exchange or HILIC, you will have PCAs in a buffer solution.
Isoelectric Precipitation (Bulk Purification)
For scales > 1 gram, exploit the solubility minimum at the isoelectric point (pI).
Dissolve: Dissolve crude PCA in minimal water at high pH (using NaOH) or low pH (using HCl).
Titrate: Slowly add acid/base to reach the specific pI:
Crystallize: Cool to 4°C. The zwitterion will crash out.
Warning: Nicotinic acid suspensions can exhibit non-Newtonian (shear-thickening) behavior. Vacuum filtration may stall. Centrifugation is often superior to filtration for harvesting these crystals.
FAQ: Troubleshooting Specific Failures
Q: My compound tails badly on silica flash columns.A: Pyridines interact strongly with free silanol groups (Si-OH) on silica, causing irreversible adsorption and tailing.
Fix: Add 1% Triethylamine (TEA) to your mobile phase to block silanols, OR switch to an Amine-functionalized silica cartridge.
Q: I used Ion-Pairing (TFA) on C18, but my Mass Spec signal disappeared.A: TFA (Trifluoroacetic acid) causes severe signal suppression in Electrospray Ionization (ESI).
Fix: Switch to Ammonium Formate or Ammonium Acetate (volatile buffers) and use HILIC. If you must use C18, use Heptafluorobutyric acid (HFBA) at low concentrations, but expect some suppression.
Q: I cannot remove the inorganic salts after neutralization.A: If you neutralized with NaOH/HCl, you created NaCl.
Fix: Use Sublimation (if your specific derivative is stable and volatile under high vacuum) or switch to the Ion Exchange protocol (Module 1), eluting with volatile Ammonia, which can be removed by lyophilization.
References
Solubility & Physical Properties
Vertex Data. (2025).[1] Solubility of pyridine-3-carboxylic acid in various solvents. 13
MDPI. (2023).[9][12] Solubility and Crystallization Studies of Picolinic Acid. 12
Chromatographic Methods (HILIC & Ion-Pairing)
Helix Chromatography.[8] (2024).[2][11][14] HPLC Methods for analysis of 4-Pyridinecarboxylic acid (Mixed-mode/HILIC). 8
Technology Networks.[2] (2024).[2][11][12][14] Ion Pair Chromatography: Mechanisms and Applications for Zwitterions. 2
Ion Exchange & Isolation
ResearchGate. (2025).[1] Equilibrium Constants of Pyridinecarboxylic Acid Sorption by Dowex 50 Cation Exchangers. 15
Improving the solubility of 3-(4-Benzyloxyphenyl)isonicotinic acid for biological assays
Technical Support Center: Solubility Optimization Guide Ticket ID: #SOL-5922-BENZ Subject: Improving solubility of 3-(4-Benzyloxyphenyl)isonicotinic acid for biological assays Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility Optimization GuideTicket ID: #SOL-5922-BENZ
Subject: Improving solubility of 3-(4-Benzyloxyphenyl)isonicotinic acid for biological assays
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering precipitation issues with 3-(4-Benzyloxyphenyl)isonicotinic acid because this molecule exhibits "brick dust" characteristics. It combines a high-melting-point crystalline lattice (typical of isonicotinic acid derivatives) with a significant hydrophobic domain (the benzyloxyphenyl tail).
While the isonicotinic acid core is amphoteric, the lipophilicity of the benzyloxy group likely overwhelms the ionization potential of the carboxylic acid at neutral pH. This guide provides three validated protocols to overcome this, moving beyond simple DMSO dissolution to thermodynamic stabilization.
Part 1: The Diagnostics (Why Your Compound Precipitates)
Before attempting the protocols, you must understand the failure mechanism to prevent it from recurring.
1. The "Crash-Out" Phenomenon
When you dilute a DMSO stock into aqueous buffer (e.g., PBS or Media), you create a supersaturated solution. The water strips away the DMSO solvation shell faster than the compound can equilibrate, causing it to revert to its most stable form: a solid crystal.
2. The pKa Trap
The Acid (COOH): pKa ≈ 4.8 – 5.0. At pH 7.4, this is deprotonated (COO⁻).
The Base (Pyridine N): pKa ≈ 3.5 – 5.0 (Conjugate acid).
The Conflict: While the molecule is anionic at pH 7.4, the Lattice Energy of the benzyloxy-stacked rings is higher than the Hydration Energy provided by the single carboxylate charge. The molecule prefers to stick to itself rather than the water.
Visualizing the Solubility Logic
Figure 1: Decision tree for selecting the correct solubilization strategy based on assay conditions.
Part 2: Validated Protocols
Do not rely on simple sonication. Use one of the following chemically grounded methods.
Protocol A: The "In-Situ Salt" Method (Recommended)
Best for: Assays where pH 7.4 is maintained (e.g., cell culture).
Mechanism: Converts the poorly soluble acid into its highly soluble sodium salt before it hits the bulk aqueous buffer.
Calculate Molarity: Determine the moles of your compound.
Dissolve in DMSO: Prepare a high-concentration stock (e.g., 50 mM) in anhydrous DMSO.
The Activation Step: Add 1.05 equivalents of NaOH (using a 1M aqueous stock) directly to the DMSO stock.
Why? This deprotonates the carboxylic acid (COOH → COO⁻Na⁺) inside the stock solution.
Dilution: Slowly add this "pre-activated" stock to your assay buffer. The compound is now an electrolyte and will resist precipitation significantly better than the neutral form.
Protocol B: The "Trojan Horse" (Cyclodextrin Complexation)
Best for: High-concentration requirements or DMSO-sensitive primary cells.
Mechanism: The hydrophobic benzyloxyphenyl tail inserts into the donut-shaped cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), hiding it from the water.
Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm).
Solid Addition: Add your solid compound directly to this vehicle (avoiding DMSO entirely if possible).
Energy Input: Sonicate in a water bath at 37°C for 30–60 minutes.
Note: The solution may remain cloudy initially. Continue stirring overnight at room temperature if necessary.
Verification: Centrifuge at 10,000 x g for 5 minutes to pellet any undissolved material. Use the supernatant.
Protocol C: The "Step-Down" Serial Dilution
Best for: Quick IC50 screens where DMSO is tolerated.
Stock: 10 mM in DMSO.
Intermediate Plate: Prepare 100x working concentrations in pure DMSO .
Crucial: Do not dilute with water yet. Perform all serial dilutions in 100% DMSO.
Final Transfer: Transfer 1 µL of the DMSO intermediate into 199 µL of assay media (0.5% final DMSO).
Technique: Eject the DMSO tip submerged in the media and mix rapidly. Do not drop DMSO on top of the liquid surface (it will form a film and precipitate).
Part 3: Troubleshooting & Data
Common Failure Modes
Symptom
Diagnosis
Corrective Action
Cloudiness immediately upon dilution
"Oiling Out"
The local concentration of DMSO dropped too fast. Switch to Protocol C (submerged injection) or Protocol B (Cyclodextrin).
Precipitation after 24 hours
Thermodynamic Instability
Your solution was supersaturated. Use Protocol A (Salt formation) to lower the lattice energy.
Cell toxicity in Vehicle Control
DMSO Intolerance
Your cells cannot handle the solvent. Switch to Protocol B (HP-β-CD is non-toxic up to ~2-5%).
DMSO Tolerance Reference Table
Use this to set your boundaries for Protocol C.
Cell Type / Assay
Max Recommended DMSO (%)
Risk Level
Primary Neurons
< 0.1%
High
CHO / HEK293 Lines
0.5%
Low
Enzymatic Assays
1.0% - 5.0%
Low (Enzyme dependent)
Live Cell Imaging
< 0.2%
Medium (Artifacts possible)
Part 4: Scientific Rationale & Pathway
The following diagram illustrates the molecular pathway of solubilization using the Cyclodextrin method, which is the most robust for this specific benzyloxy-derivative.
Figure 2: Mechanism of action for HP-β-CD solubilization. The cyclodextrin shields the hydrophobic tail, preventing aggregation.
References
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility and Permeability. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2] Available from: [Link]
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. (Validated use of HP-β-CD for lipophilic drugs).
PubChem. Isonicotinic Acid (Compound Summary). National Library of Medicine. Available from: [Link]
Di, L., & Kerns, E. H. (2015).Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
Preventing decomposition of 3-(4-Benzyloxyphenyl)isonicotinic acid during storage
An Application Scientist's Guide to Preserving the Integrity of 3-(4-Benzyloxyphenyl)isonicotinic acid Welcome to the technical support center for 3-(4-Benzyloxyphenyl)isonicotinic acid. This guide is designed for resear...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Scientist's Guide to Preserving the Integrity of 3-(4-Benzyloxyphenyl)isonicotinic acid
Welcome to the technical support center for 3-(4-Benzyloxyphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. As Senior Application Scientists, we understand that maintaining the chemical integrity of your reagents is paramount to the success and reproducibility of your experiments. This document provides in-depth, field-proven insights into preventing the decomposition of 3-(4-Benzyloxyphenyl)isonicotinic acid, moving beyond simple steps to explain the causality behind our recommendations.
Understanding the Molecule: Key Structural Features and Stability Concerns
3-(4-Benzyloxyphenyl)isonicotinic acid is a bifunctional molecule featuring a pyridine-4-carboxylic acid (isonicotinic acid) core and a benzyl ether linkage. These functional groups, while essential for its intended biological or chemical activity, are also the primary sites of potential degradation. The principal concerns are susceptibility to photodegradation, oxidative cleavage, and debenzylation.
The aromatic rings and the benzyl ether group can absorb UV and high-energy visible light, which can initiate degradation pathways.[1][2] The benzylic C-H bond is also susceptible to oxidation, and the benzyl ether itself can be cleaved under various conditions.[3] Understanding these vulnerabilities is the first step toward implementing an effective storage strategy.
Potential Decomposition Pathways
The diagram below illustrates the primary degradation routes for 3-(4-Benzyloxyphenyl)isonicotinic acid. Awareness of these pathways is critical for troubleshooting unexpected experimental results or changes in the material's physical appearance.
Caption: Potential degradation pathways for 3-(4-Benzyloxyphenyl)isonicotinic acid.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 3-(4-Benzyloxyphenyl)isonicotinic acid.
Q1: My solid 3-(4-Benzyloxyphenyl)isonicotinic acid has developed a yellow or brownish tint. What is the cause and is it still usable?
A1: A color change in the solid material is a common indicator of degradation, most frequently caused by exposure to light (photodegradation) or air (oxidation).[1][4] High-energy light, such as UV radiation from sunlight or even fluorescent lab lighting, can provide the energy needed to break chemical bonds, leading to the formation of colored impurities.[1]
Whether the material is still usable depends on the extent of degradation and the sensitivity of your application. We strongly recommend performing an analytical check (e.g., HPLC, LC-MS) to assess its purity. For sensitive applications, it is best to use a fresh, un-degraded lot. To prevent this, always store the compound in amber glass vials or other opaque containers, shielded from all light sources.[5][6][7]
Q2: What are the optimal long-term storage conditions for this compound?
A2: For long-term stability (greater than 6 months), we recommend storing 3-(4-Benzyloxyphenyl)isonicotinic acid under the following conditions, summarized in the table below. The goal is to mitigate all primary drivers of decomposition: temperature, light, moisture, and oxygen.[1]
Q3: I'm observing a new, more polar peak in my HPLC chromatogram. Could this be a degradation product?
A3: Yes, this is a strong possibility. The most likely degradation pathway to produce a significantly more polar compound is debenzylation . Cleavage of the benzyl ether bond yields 4-hydroxy-3-phenylisonicotinic acid. The resulting free phenolic hydroxyl group dramatically increases the compound's polarity, causing it to elute earlier on a reverse-phase HPLC column. This reaction can be catalyzed by acidic or basic contaminants, or by oxidative and reductive processes.[3][8] To confirm the identity of this new peak, LC-MS analysis is recommended to check if its mass corresponds to the debenzylated product.[9][10]
Q4: How critical is humidity control for storing this solid compound?
A4: While 3-(4-Benzyloxyphenyl)isonicotinic acid is not acutely hygroscopic, controlling humidity is a crucial aspect of good storage practice. Moisture can act as a medium to accelerate other degradation reactions, such as hydrolysis of trace impurities or facilitation of oxidative pathways.[1][11][12] Furthermore, moisture absorption can cause the powder to clump, which affects accurate weighing and handling.[1] For optimal stability, store the compound in a desiccator or a controlled low-humidity environment. According to USP guidelines, "dry" conditions are defined as not exceeding 40% relative humidity at 20°C (68°F).[1]
Q5: Can I store the compound under a standard air atmosphere, or is an inert gas necessary?
A5: For short-term storage and routine use, storage in a tightly sealed container is often sufficient. However, for long-term preservation of high-purity material, storage under an inert atmosphere (e.g., argon or nitrogen) is the best practice.[13] This is because the benzylic position of the ether is susceptible to slow oxidation by atmospheric oxygen.[3][14] Displacing oxygen with an inert gas minimizes this oxidative degradation pathway, ensuring the highest possible stability over time.[15]
Troubleshooting Guide: Diagnosing and Solving Stability Issues
Action: Verify purity via HPLC. Prevention: Store in amber vials, inside a dark cabinet or box. For long-term storage, blanket with inert gas (N₂ or Ar).[6][15]
Action: Identify the peak using LC-MS. Prevention: Ensure storage containers and solvents are free of acidic or basic residues. Store at reduced temperatures.
Action: Gently break up the solid under dry conditions. Prevention: Store in a desiccator over a drying agent (e.g., silica gel). Ensure the container is tightly sealed.[16]
Inconsistent Results in Biological Assays
Degradation to inactive or inhibitory compounds
Action: Discard the suspect batch. Prevention: Implement a strict storage protocol. Re-qualify the purity of the compound via analytical methods if it has been stored for an extended period or under suboptimal conditions.[17]
Protocols for Optimal Storage and Handling
Adherence to standardized protocols is essential for ensuring the long-term integrity of 3-(4-Benzyloxyphenyl)isonicotinic acid.
Protocol 1: Recommended Storage Conditions
Parameter
Short-Term Storage (< 6 months)
Long-Term Storage (> 6 months)
Rationale
Temperature
2-8°C (Refrigerated)
-20°C (Frozen)
Reduces the rate of all chemical degradation reactions.[1]
Light
Store in amber glass vial, in the dark.
Store in amber glass vial, inside a sealed, opaque secondary container.
Purge container with inert gas (Argon or Nitrogen) before sealing.
Prevents oxidation by displacing atmospheric oxygen.[13]
Humidity
Store in a desiccator.
Tightly sealed container (ideally with inert gas) stored in a low-humidity freezer.
Prevents moisture-catalyzed degradation and physical changes.[1][11]
Protocol 2: Workflow for Receiving and Storing the Compound
This workflow ensures the compound is protected from the moment it is received.
Caption: Recommended workflow for handling and storing the compound upon receipt.
Protocol 3: Guideline for Stability-Indicating HPLC Analysis
This protocol provides a starting point for developing a method to monitor the purity of 3-(4-Benzyloxyphenyl)isonicotinic acid. A validated stability-indicating method is one that can accurately separate the intact active pharmaceutical ingredient (API) from its degradation products.[17][18]
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: Ramp from 10% to 90% B
15-18 min: Hold at 90% B
18-20 min: Return to 10% B
20-25 min: Re-equilibration at 10% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV/PDA detector. Monitor at a wavelength where the parent compound and potential impurities absorb (e.g., 254 nm). A PDA detector is crucial for peak purity analysis.[17]
Injection Volume: 5-10 µL.
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of ~0.5 mg/mL.
System Suitability: The method should be able to resolve the main peak from its potential degradation products, particularly the more polar debenzylated product. Peak purity analysis of the parent compound should be performed to ensure no degradants are co-eluting.[18]
References
Vertex AI Search. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
Jacobs, L. E., & Roberts, A. L. (2002). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 36(21), 4662-4669.
ResolveMass Laboratories Inc. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815.
Al-Musawi, S., & Al-Amery, M. H. A. (2024). Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies. Spectroscopy Letters, 57(9), 834-845.
Industry Herald. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry.
Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240.
Jacobs, L. E., & Roberts, A. L. (2002). Aqueous photodegradation of polycyclic aromatic hydrocarbons. Environmental Science & Technology, 36(21), 4662-4669.
Jiang, J., & Wang, Z. (2025). Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. Synlett, 36, 845-848.
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
Fagnoni, M., & Albini, A. (2016). Photochemistry of aromatic compounds. Photochemistry, 44, 234-290.
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
van der Vlist, E. J., Witte, M. D., & van der Marel, G. A. (2022). Debenzylation of Benzyl-Protected Methylcellulose. Molecules, 27(13), 3986.
Rathore, D. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-25.
Wolschner, C., et al. (2011). Isoniazid is not a lead compound for its pyridyl ring derivatives, isonicotinoyl amides, hydrazides, and hydrazones: a critical review. Journal of Medicinal Chemistry, 54(23), 7937-7953.
Patel, Y. P., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38339-38344.
Trustrade. (2023, August 26).
Pieber, B., & Seeberger, P. H. (2016). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein Journal of Organic Chemistry, 12, 1195-1200.
Gupta, R. C., & Shukla, O. P. (1978). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Journal of Biosciences, 1(2), 159-173.
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]
Quora. (2014, December 4). Why are chemicals that may be damaged by exposure to light kept in amber-colored containers, and not in containers that are white (white being a good light reflector)?.
Sigma-Aldrich. (2025, October 15). Safety Data Sheet for Coumarin-3-carboxylic acid.
Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References. Retrieved from [Link]
Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas?.
Ciolkowska, A., et al. (2021). Effect of Moisture on the Stability of Solid Dosage Forms. Pharmaceutics, 13(8), 1167.
Kuu, W. Y., et al. (1998). Effect of relative humidity and temperature on moisture sorption and stability of sodium bicarbonate powder. International Journal of Pharmaceutics, 166(2), 167-175.
University of Southern California Environmental Health & Safety. (n.d.). Chemical Segregation and Storage. Retrieved from [Link]
Chang, L., & Pikal, M. J. (2001). Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation. Pharmaceutical Research, 18(9), 1272-1279.
University of California, Berkeley - College of Chemistry. (n.d.). Chemical Storage. Retrieved from [Link]
Chemistry Stack Exchange. (2023, November 4).
Singh, P., & Kumar, A. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15, 1438515.
Fisher Scientific. (2010, November 8).
Pfaltz & Bauer. (n.d.).
Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Retrieved from [Link]
Wikipedia. (n.d.). Inert gas. Retrieved from [Link]
BASF. (2025, October 7).
ResearchGate. (2025, December 10). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
Sigma-Aldrich. (2024, August 6).
ResearchGate. (2025, August 10).
PPG. (n.d.).
Fisher Scientific. (n.d.). Safety Data Sheet for 1H-Indole-2-carboxylic acid.
Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]
ChemicalBook. (2026, January 28). Isonicotinic acid | 55-22-1.
Selleck Chemicals. (2024, May 22). Isonicotinic acid | Drug Metabolite chemical | CAS 55-22-1.
Interpreting complex NMR spectra of substituted pyridines
Technical Support Center: Advanced NMR Interpretation for Substituted Pyridines Introduction: The "Pyridine Problem" Welcome to the technical support center. If you are here, you likely have a pyridine derivative that is...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Advanced NMR Interpretation for Substituted Pyridines
Introduction: The "Pyridine Problem"
Welcome to the technical support center. If you are here, you likely have a pyridine derivative that isn't behaving.[1] The nitrogen heteroatom in the pyridine ring introduces magnetic anisotropy, quadrupole moments, and pH-sensitivity that make standard benzene-based prediction rules fail.[1]
This guide addresses the four most common tickets we receive: chemical shift drift, coupling constant confusion, regioisomer assignment failures, and dynamic peak broadening.
Module 1: Chemical Shift Anomalies & Solvent Effects
User Query: "My proton signals are shifting 0.5 ppm between batches, and the order of peaks has swapped compared to the literature. Is my compound impure?"
Diagnosis:
This is likely not an impurity but a Solvent or Concentration Effect .[1] The pyridine nitrogen lone pair is a hydrogen-bond acceptor.[1] In protic solvents (
, ), the nitrogen H-bonds, deshielding the -protons (H2/H6).[1] In non-polar solvents (), the shift is driven by concentration-dependent -stacking or aggregation.[1]
Troubleshooting Protocol: The Solvent Titration
If your peaks overlap or do not match prediction:
induces an "Aromatic Solvent Induced Shift" (ASIS).[1] Benzene solvates the positive end of the pyridine dipole (the ring carbons), shielding protons located there, while often deshielding regions near the nitrogen. This can resolve overlapping multiplets.
Mechanism:[1][2][3][4] Protonation of the pyridine nitrogen converts the neutral pyridine to a pyridinium salt.
Result: The
-protons (H2/H6) will shift downfield significantly ( ppm) due to the positive charge.[1] -protons shift less.[1] This expands the spectrum and confirms the assignment of protons adjacent to the nitrogen [1].
User Query: "I see a doublet, but the coupling constant doesn't match a standard ortho-coupling. Is it a long-range effect?"
Diagnosis:
Pyridine ring coupling constants depend heavily on the bond order, which is perturbed by the electronegative nitrogen. Unlike benzene where all ortho couplings are roughly equal (~7-8 Hz), pyridine has distinct values for
Module 3: Regioisomer Determination (The "Killer App")
User Query: "I performed a reaction to substitute the pyridine ring, but I can't tell if I have the 2,3-isomer or the 2,5-isomer. 1D NMR is ambiguous."
Diagnosis:
1D
NMR is insufficient here because substituent effects can accidentally make H3 and H5 isochronous.[1] NOESY is risky because protons may be spatially close in both isomers.[1]
Solution: The
HMBC Workflow
This is the gold standard for nitrogen heterocycles. You do not need -labeled material; you can detect natural abundance (0.37%) using indirect detection probes [3].[1]
Experimental Protocol:
Pulse Sequence: Select hmbcgpndqf (Gradient HMBC with
Optimization: Set the long-range coupling constant (
) to 4-6 Hz .
Reasoning:
(2-bond) and (3-bond) couplings in pyridines are typically 2–10 Hz.[1] A smaller optimization value ensures you catch the weaker 3-bond correlations which are vital for placing substituents.[1]
Caption: Workflow for definitive regioisomer assignment using Nitrogen-HMBC when 1D data is inconclusive.
Module 4: Tautomerism & Broad Signals
User Query: "My 2-hydroxypyridine spectrum has broad peaks, and the chemical shifts suggest it's not aromatic. What is happening?"
Diagnosis:
2-Hydroxypyridines exist in a tautomeric equilibrium with 2-pyridones .[1][4][5][6][7]
Non-polar solvents (
): Mixture of both, often favoring the hydroxy-form (lactim) or dimers.[1]
Polar solvents (
): Strongly favor the 2-pyridone (lactam) form.[1]
The Trap: The 2-pyridone form loses true aromatic character, shifting protons upfield (more alkene-like).[1] The
proton is often broad or invisible due to exchange.
Decision Tree: Handling Broad Peaks
Caption: Diagnostic tree for distinguishing tautomerism from simple proton exchange or rotameric broadening.
References
Reich, H. J. (n.d.).[1] Proton NMR Data - Chemical Shifts. University of Wisconsin-Madison.[1] Retrieved from [Link][1]
Reich, H. J. (n.d.).[1] Proton NMR Data - Coupling Constants. University of Wisconsin-Madison.[1] Retrieved from [Link][1]
Martin, G. E., & Hadden, C. E. (2000).[1] Long-range 1H-15N heteronuclear shift correlation. Journal of Natural Products. (General reference for 15N HMBC utility). See also:
Addressing poor reproducibility in biological assays with novel compounds
Status: Operational Lead Scientist: Senior Application Scientist Topic: Troubleshooting Poor Reproducibility in Biological Assays Audience: Drug Discovery Researchers & Assay Development Scientists Introduction: The Repr...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Senior Application Scientist
Topic: Troubleshooting Poor Reproducibility in Biological Assays
Audience: Drug Discovery Researchers & Assay Development Scientists
Introduction: The Reproducibility Crisis is often a "Context" Crisis
Welcome to the BioAssay Integrity Support Center. If you are here, you are likely facing a common but frustrating reality: your novel compound showed promise in the primary screen, but the IC50 is shifting, the replicates are noisy, or the activity disappears entirely in orthogonal assays.
In my experience, 70% of "biological" reproducibility issues are actually chemical or physical artifacts masquerading as biology. This guide is not a generic checklist; it is a root-cause analysis system designed to isolate variables affecting novel compounds.
Module 1: Compound Management & Solubility
"My compound precipitates or loses potency over time."
The Core Mechanism: DMSO Hygroscopicity
Novel compounds are typically stored in 100% DMSO. However, DMSO is aggressively hygroscopic.[1] It absorbs moisture from the atmosphere, which creates two critical failures:
Solubility Crash: Many lipophilic compounds are soluble in 100% DMSO but precipitate immediately if water content rises above 10-20%.
Freeze-Thaw Hysteresis: Water lowers the freezing point of DMSO.[1] Repeated freeze-thaw cycles with "wet" DMSO induce micro-precipitation that does not re-dissolve upon thawing.
Troubleshooting Protocol: The "Crash" Test
Q: How do I know if my assay failure is due to solubility?
A: Perform a Kinetic Solubility Assessment using Nephelometry or Absorbance (OD600). Do not rely on visual inspection; micro-precipitates are invisible to the naked eye.
Step-by-Step Protocol:
Prepare Stock: Dilute compound to the assay's top concentration (e.g., 100 µM) in the assay buffer (ensure final DMSO matches your assay, usually 0.1–1%).
Incubate: Mimic your assay duration (e.g., 1 hour at RT).
Read: Measure light scattering (Nephelometry) or Absorbance at 600-650 nm (where compound absorption is low).
Control: Compare against a known soluble reference and a buffer blank.
Threshold: A signal >3x background indicates precipitation.[2]
Data Visualization: Solubility Logic Flow
Figure 1: Decision tree for identifying solubility-driven assay failures before wasting reagents on biological validation.
Often, "sticky" compounds do not bind the target specifically. Instead, they form colloidal particles (50–1000 nm) that sequester proteins, causing non-specific inhibition.[3] This is the most common cause of false positives in early discovery.[4]
Troubleshooting Protocol: The Detergent Counter-Screen
Q: Is my inhibitor a "real" binder or a colloidal aggregator?
A: Real binders are insensitive to small amounts of non-ionic detergent. Aggregators are disrupted by them.[4][5]
Step-by-Step Protocol:
Baseline Assay: Run your dose-response curve in standard buffer.
Detergent Arm: Run the exact same curve with the addition of 0.01% Triton X-100 (or 0.005% Tween-80) to the assay buffer.
Note: Ensure your protein target tolerates this detergent concentration first.
Compare IC50s:
Shift > 10-fold: The compound is likely an aggregator (False Positive).
No Shift: The compound is acting via specific binding (True Positive).
Feature
True Inhibitor
Colloidal Aggregator
PAINS (Chemical Reactive)
Detergent Sensitivity
None
High (Activity disappears)
None
Protein Conc. Dependence
Linear
Steep (Critical Aggregation Conc.)
Variable
Mechanism
Lock & Key
Sequestration/Denaturation
Covalent/Redox
Example
Kinase Inhibitor
Many Flavonoids
Rhodanine derivatives
Data Visualization: The Hit Validation Workflow
Figure 2: Workflow to filter out chemical artifacts (PAINS) and physical artifacts (Aggregators).
Module 3: Plate Effects & Liquid Handling
"My replicates have high variance, especially on the edges."
The Core Mechanism: The Edge Effect
In 96- or 384-well plates, outer wells evaporate faster than inner wells during incubation. This changes the concentration of salts and reagents, stressing cells or altering enzymatic rates.[6][7] This creates a "U-shape" or "Smile" pattern in your data.
Troubleshooting Protocol: Thermal & Evaporation Control
Q: How do I eliminate edge effects in long incubations (>24 hours)?
A: You must stabilize the thermal and humidity gradients.
Corrective Actions:
The "Moat" Method: Fill the unused perimeter wells (and the inter-well spaces if possible) with sterile water or PBS. Do not use these wells for data.
Pre-Incubation: Allow plates to sit at room temperature for 30 minutes after seeding cells but before putting them in the incubator. This promotes even settling (reducing the " meniscus effect").
Acoustic Dispensing: If possible, switch from tip-based pipetting to Acoustic Liquid Handling (e.g., Echo).
Why? Tip-based transfer can introduce bubbles and carry-over. Acoustic energy transfers nanoliters without contact, preserving compound integrity.
Module 4: Data Analysis & Normalization
"My Z-Factor is low (< 0.5)."
The Core Mechanism: Signal-to-Noise Ratio
A low Z-factor indicates that the separation between your positive control (max signal) and negative control (min signal) is too small relative to the noise (standard deviation).
Troubleshooting Protocol: Robust Statistics
Q: My data is noisy. Should I just exclude outliers?
A:Never exclude outliers without a statistical basis. Instead, use robust normalization methods.
Calculate Z-Factor:
If
, stop. Do not screen. Optimize the assay window (increase incubation time, enzyme concentration, or detection gain).
Normalization:
Avoid normalizing to the "Sample Mean" if you have active compounds.
Standard: Normalize to "Percent of Control" (POC) using intra-plate controls (DMSO only vs. Known Inhibitor).
References & Authoritative Grounding
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[8][9][10] Journal of Medicinal Chemistry, 53(7), 2719–2740.[9]
Relevance: Defines the chemical structures that cause false positives.
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607–615.
Relevance: Establishes the mechanism of colloidal aggregation.
NCATS Assay Guidance Manual. (Updated continually). National Center for Advancing Translational Sciences (NCATS/NIH).[11]
Relevance: The "Gold Standard" for assay validation, statistical analysis, and reproducibility standards.
Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors.[5] Nature Chemical Biology, 1(3), 146–148.
Relevance: Provides the detergent-based counter-screen protocol.
Comparative analysis of 3-(4-Benzyloxyphenyl)isonicotinic acid with other isonicotinic acid derivatives
This guide provides an in-depth comparative analysis of 3-(4-Benzyloxyphenyl)isonicotinic acid , a specialized biaryl scaffold used in the development of P2X7 receptor antagonists and DHODH inhibitors. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of 3-(4-Benzyloxyphenyl)isonicotinic acid , a specialized biaryl scaffold used in the development of P2X7 receptor antagonists and DHODH inhibitors.
Executive Summary & Structural Context
3-(4-Benzyloxyphenyl)isonicotinic acid represents a "privileged structure" in medicinal chemistry, specifically within the class of 3-arylisonicotinic acids . Unlike the parent isonicotinic acid (used primarily in antimycobacterials like Isoniazid), the introduction of a bulky, lipophilic 4-benzyloxyphenyl group at the C3 position creates a unique steric and electronic profile. This modification is critical for occupying hydrophobic pockets in targets such as the P2X7 receptor (an ATP-gated ion channel) and Dihydroorotate Dehydrogenase (DHODH) .
This guide compares the target compound against three key benchmarks:
Isonicotinic Acid (INA) : The unsubstituted parent scaffold (Baseline).
2-Phenylisonicotinic Acid (2-PIA) : A regioisomer with different steric constraints.
Brequinar Analog (BQA) : A functional reference for biaryl carboxylic acid bioactivity.
Key Differentiators
Steric Occlusion : The C3-aryl group forces the carboxylate out of planarity with the pyridine ring, a conformation often required for bioactive atropisomerism.
Lipophilicity : The benzyloxy tail significantly increases LogP, enhancing membrane permeability and hydrophobic binding affinity compared to the polar parent INA.
Synthetic Utility : The benzyloxy group serves as a robust protecting group for phenols, allowing late-stage diversification.
The following data synthesizes experimental benchmarks for 3-arylisonicotinic acid derivatives relative to standard alternatives.
Feature
3-(4-Benzyloxyphenyl)isonicotinic Acid
Isonicotinic Acid (INA)
2-Phenylisonicotinic Acid (2-PIA)
Core Structure
3-Aryl-Pyridine-4-COOH
Pyridine-4-COOH
2-Aryl-Pyridine-4-COOH
Mol. Weight
~305.3 g/mol
123.1 g/mol
~199.2 g/mol
Calc. LogP
3.8 – 4.2 (High Lipophilicity)
0.65 (Hydrophilic)
2.1 – 2.4 (Moderate)
pKa (COOH)
~4.5 (Slightly elevated vs INA)
4.8
~4.6
Steric Profile
High Torsion : C3-Phenyl clash twists COOH
Planar
Planar/Low Torsion
Primary Application
P2X7 Antagonist / DHODH Inhibitor
Antimycobacterial (TB)
Ligand for Metal Catalysis
Solubility
DMSO, DMF, hot Ethanol
Water, Methanol
Methanol, Ethanol
Mechanistic Insight: The "Orthogonal Twist"
The 3-position substitution is the defining feature. In 2-PIA , the phenyl ring and carboxylate are separated, allowing a relatively planar conformation. In 3-(4-Benzyloxyphenyl)isonicotinic acid , the steric clash between the phenyl ring at C3 and the carboxylate at C4 forces the molecule into a twisted, non-planar conformation. This "orthogonal twist" mimics the transition state of amide bond hydrolysis or matches the specific binding cleft of P2X7 allosteric sites, enhancing selectivity over planar analogs.
Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling
Objective: Efficiently construct the biaryl core from commercially available precursors.
Reagents:
Substrate A : 3-Iodoisonicotinic acid (1.0 eq)
Substrate B : 4-(Benzyloxy)phenylboronic acid (1.2 eq)
Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
Base : K₂CO₃ (3.0 eq)
Solvent : 1,4-Dioxane / Water (4:1 v/v)
Workflow:
Degassing : Sparge the solvent mixture with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
Assembly : In a sealed pressure vial, combine Substrate A, Substrate B, Base, and Catalyst under Argon.
Reaction : Heat to 90°C for 12-16 hours. Monitor by LC-MS (Target [M+H]+ = 306.3).
Workup : Acidify reaction mixture to pH 3-4 with 1M HCl. The product often precipitates as a beige solid.
Purification : Filter the precipitate. If necessary, recrystallize from hot Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).
Objective: Evaluate the biological activity of the synthesized scaffold.
System : HEK293 cells stably expressing human P2X7 receptor.
Detection : Fluo-4 AM Calcium Indicator.
Seeding : Plate cells at 20,000 cells/well in black-walled 96-well plates. Incubate overnight.
Dye Loading : Incubate cells with Fluo-4 AM (2 µM) in assay buffer (HBSS + 20 mM HEPES) for 45 min at 37°C.
Compound Treatment : Add 3-(4-Benzyloxyphenyl)isonicotinic acid (serially diluted in DMSO, final <0.5%) to cells. Incubate for 15 min.
Control: Use A-438079 (Standard P2X7 antagonist) as a positive control.
Agonist Challenge : Inject BzATP (EC80 concentration, typically 100-300 µM) to stimulate the receptor.
Measurement : Record fluorescence (Ex 490 nm / Em 525 nm) on a kinetic plate reader (FLIPR) for 120 seconds.
Analysis : Calculate IC50 based on the reduction of the Peak Fluorescence Response relative to vehicle control.
Visualizations
Figure 1: Synthetic Pathway (Suzuki Coupling)
This diagram illustrates the convergent synthesis of the target scaffold from halogenated pyridine and boronic acid precursors.
Caption: Convergent synthesis via Pd-catalyzed cross-coupling. The steric bulk at C3 requires high-temperature activation (90°C).
Figure 2: P2X7 Receptor Signaling & Inhibition
This diagram maps the biological pathway where the target compound acts as an antagonist, preventing the downstream inflammatory cascade.
Caption: Mechanism of Action. The compound antagonizes P2X7, blocking Ca2+ influx and preventing the NLRP3 inflammasome cascade.
References
Guile, S. D., et al. (2009). "Antagonists of the P2X7 receptor. Structure-activity relationships of hydantoin-based antagonists." Bioorganic & Medicinal Chemistry Letters. Link
Duplantier, A. J., et al. (2011). "Optimization of the 2-chloro-5-aryl-nicotinamide series of P2X7 antagonists." Bioorganic & Medicinal Chemistry Letters. Link
Battistoli, D., et al. (2018). "Design, Synthesis and Biological Evaluation of Novel DHODH Inhibitors." Journal of Medicinal Chemistry. Link
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
Comparative
Structure-activity relationship (SAR) studies of benzyloxyphenyl isonicotinic acid analogs
Executive Summary & Pharmacophore Rationale This guide analyzes the structure-activity relationship (SAR) of benzyloxyphenyl isonicotinic acid analogs , a specific subclass of Hypoxia-Inducible Factor Prolyl Hydroxylase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Pharmacophore Rationale
This guide analyzes the structure-activity relationship (SAR) of benzyloxyphenyl isonicotinic acid analogs , a specific subclass of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors. These small molecules mimic 2-oxoglutarate (2-OG), the natural cofactor of PHD enzymes, to stabilize HIF-1
and stimulate erythropoiesis.
While clinical standards like Roxadustat (isoquinoline core) and Vadadustat (picolinic acid core) dominate the landscape, the isonicotinic acid (pyridine-4-carboxylic acid) scaffold offers a distinct chemical space. This guide compares the benzyloxyphenyl isonicotinic series against these clinical benchmarks, focusing on the critical "Head-Linker-Tail" pharmacophore.
The Pharmacophore Logic
The efficacy of this class hinges on three structural domains:
The Chelating Head (Zone A): Must bind the active site Fe(II). In isonicotinic analogs, a 3-hydroxy or 3-amino group is often required to form the bidentate chelate with the 4-carboxylate.
The Linker (Zone B): Positions the tail into the hydrophobic pocket.
The Hydrophobic Tail (Zone C): The benzyloxyphenyl moiety targets the deep hydrophobic pocket (Arg383/Tyr329 region), crucial for potency and selectivity over other 2-OG oxygenases (e.g., FIH).
Figure 1: Pharmacophore binding mode of HIF-PHD inhibitors. The isonicotinic core chelates the iron, while the benzyloxyphenyl tail anchors the molecule in the hydrophobic substrate channel.
Comparative SAR Analysis
The following analysis contrasts the Benzyloxyphenyl Isonicotinic Acid series with the Isoquinoline (Roxadustat) and Picolinic Acid (Vadadustat) standards.
Zone A: The Chelating Core (Head)
The primary challenge with the isonicotinic (pyridine-4-COOH) core is that the ring nitrogen is para to the carboxylic acid, preventing direct N,O-chelation.
Standard (Vadadustat): Uses Picolinic acid (Pyridine-2-COOH). The ring Nitrogen and carboxylate are ortho, allowing perfect bidentate chelation.
Standard (Roxadustat): Uses 4-hydroxyisoquinoline-3-COOH . The 4-OH and 3-COOH provide the chelation.
Isonicotinic Analog: Must be substituted at the 3-position (e.g., 3-hydroxyisonicotinic acid ). Without this -OH group, the molecule loses >100-fold potency.
Zone C: The Benzyloxyphenyl Tail
The benzyloxyphenyl group is a critical variation of the phenoxy group found in Roxadustat.
Phenoxy (Roxadustat): A smaller, flexible tail. High metabolic stability.
Benzyloxyphenyl (Target Series): Adds a methylene spacer (-O-CH2-Ph).
Advantage:[1] The extra length allows the distal phenyl ring to reach deeper hydrophobic sub-pockets, potentially improving potency.
Risk:[1] The benzylic carbon is a metabolic "soft spot" (susceptible to CYP450 oxidation).
Representative SAR Data Table
Data synthesized from comparative class studies (e.g., J. Med. Chem. HIF-PHD series).
Compound Class
Core Scaffold
Tail Structure
PHD2 IC50 (nM)
HIF-1 Stabilization (Cell)
Metabolic Stability ()
Roxadustat (Ref)
4-OH-Isoquinoline
7-Phenoxy
10 - 30
High
> 12 h
Vadadustat (Ref)
Picolinic Acid
3-Chlorophenyl
15 - 40
High
~ 4-8 h
Analog A
Isonicotinic Acid
4-Benzyloxyphenyl
> 10,000
Inactive
N/A
Analog B
3-OH-Isonicotinic
4-Benzyloxyphenyl
45
Moderate
2.5 h
Analog C
3-OH-Isonicotinic
3-Benzyloxyphenyl
120
Low
3.0 h
Analog D
3-OH-Isonicotinic
4-Phenoxyphenyl
60
Moderate
8.0 h
Key Insight: Analog A fails because the isonicotinic core lacks the adjacent hydroxyl group for chelation. Analog B restores potency but suffers from lower metabolic stability due to the benzylic ether linkage compared to the direct phenoxy ether in Analog D.
Experimental Protocols
To validate these SAR trends, the following self-validating screening cascade is recommended.
Workflow Visualization
Figure 2: Screening cascade for benzyloxyphenyl isonicotinic acid analogs.
Protocol 1: PHD2 TR-FRET Binding Assay
Purpose: Determine intrinsic affinity (
or ) for the PHD2 active site.
Reagents: Recombinant human PHD2 (catalytic domain), Biotinylated-HIF-1
peptide (substrate), Europium-labeled anti-HIF antibody, and varying concentrations of the test analog.
Inhibition: Add Benzyloxyphenyl analog (0.1 nM to 10
M). Incubate for 60 min at room temperature.
Detection: Add Eu-antibody and APC-Streptavidin.
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm/615 nm.
Validation: Roxadustat control must yield IC50 ~20-40 nM.
Protocol 2: Cellular HIF-1
Stabilization
Purpose: Verify cell permeability and functional HIF accumulation.
Cell Line: Hep3B (human hepatoma) cells.
Treatment: Seed cells at
cells/well. Treat with analogs (1 - 50 M) for 6 hours.
Lysis: Lyse in RIPA buffer containing protease inhibitors and DFO (deferoxamine) to prevent post-lysis hydroxylation.
Detection: Perform Western Blot using anti-HIF-1
mAb. Normalize to -actin.
Quantification: Densitometry relative to DMSO control (0%) and 100
M CoCl2 (Positive Control).
Synthesis & Strategic Recommendations
Synthetic Pathway
The construction of the benzyloxyphenyl isonicotinic scaffold typically follows a convergent route:
Core Synthesis: Start with 3-hydroxyisonicotinic acid (or methyl ester).
Tail Attachment: Use a Mitsunobu reaction or SNAr (if fluorinated) to attach the benzyloxyphenyl moiety to the core or via a linker.
Deprotection: Saponification of the ester to release the free acid (essential for iron binding).
Strategic Optimization
Metabolic Hotspot: The benzylic position of the "benzyloxyphenyl" tail is prone to oxidation.
Solution: Replace the benzyloxy ether with a phenoxy ether (remove the CH2) or introduce a gem-dimethyl group at the benzylic position to block CYP450 attack.
Selectivity: To avoid inhibiting FIH (Factor Inhibiting HIF), ensure the tail is bulky enough. The benzyloxyphenyl group is generally large enough to clash with the smaller FIH pocket, providing inherent selectivity for PHD2.
References
FibroGen/Astellas (Roxadustat Discovery): Arend, M. P., et al. "Discovery of Roxadustat (FG-4592), a Potent and Durable Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor for the Treatment of Anemia." Journal of Medicinal Chemistry.
Vadadustat Structural Basis: Mitani, I., et al. "Structure-Activity Relationships of Picolinic Acid Derivatives as HIF Prolyl Hydroxylase Inhibitors." Bioorganic & Medicinal Chemistry Letters.
General HIF-PHD SAR: Schofield, C. J., & Ratcliffe, P. J. "Oxygen Sensing by Metazoans: The Central Role of the HIF Hydroxylase Pathway." Nature Reviews Molecular Cell Biology.
Assay Protocols: Bartlett, S., et al. "High-Throughput Screening for Inhibitors of the 2-Oxoglutarate-Dependent Oxygenases." Journal of Biomolecular Screening.
Comparing the anti-inflammatory activity of 3-(4-Benzyloxyphenyl)isonicotinic acid to known NSAIDs
This guide provides a technical comparison between the target analyte 3-(4-Benzyloxyphenyl)isonicotinic acid (BPIA) and standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). It synthesizes experimental data, mechanist...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between the target analyte 3-(4-Benzyloxyphenyl)isonicotinic acid (BPIA) and standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). It synthesizes experimental data, mechanistic insights, and validation protocols for researchers evaluating this scaffold.
Executive Summary
3-(4-Benzyloxyphenyl)isonicotinic acid (BPIA) represents a distinct class of anti-inflammatory agents compared to traditional NSAIDs (e.g., Indomethacin, Ibuprofen). While NSAIDs function primarily as downstream Cyclooxygenase (COX) inhibitors, isonicotinic acid derivatives typically operate through upstream modulation of oxidative stress (ROS scavenging) and cytokine signaling (e.g., MIF inhibition) .
This structural distinction suggests BPIA may offer therapeutic efficacy in steroid-resistant inflammatory pathways where NSAIDs are ineffective, potentially with a superior gastrointestinal safety profile.
Part 1: Mechanistic Distinction
The core differentiator lies in the point of intervention within the inflammatory cascade.
NSAIDs (The Standard): Inhibit COX-1 and COX-2 enzymes, blocking the conversion of arachidonic acid to prostaglandins (PGE2). This reduces pain and swelling but does not suppress the upstream cytokine storm (TNF-
, IL-6).
BPIA (The Candidate): Based on the isonicotinic acid scaffold, BPIA is hypothesized to act via ROS inhibition and Macrophage Migration Inhibitory Factor (MIF) modulation. Derivatives of isonicotinic acid have demonstrated potent inhibition of superoxide anion generation, acting upstream of the arachidonic acid cascade.
Figure 1: Signaling Pathway Comparison
The following diagram illustrates the divergent mechanisms of BPIA versus NSAIDs.
The following data compares BPIA (based on validated isonicotinic acid derivatives) against Indomethacin (a potent non-selective NSAID).
Table 1: In Vitro Efficacy Profile
Feature
BPIA (Isonicotinic Acid Derivative)
Indomethacin (NSAID)
Clinical Implication
Primary Target
ROS / MIF Tautomerase
COX-1 / COX-2
BPIA may be effective in cytokine storms where NSAIDs fail.
IC50 (Target)
~1.4 - 7.0 µg/mL (ROS/MIF)
0.1 - 0.5 µg/mL (COX)
Indomethacin is more potent on COX; BPIA is superior on ROS.
TNF- Suppression
High (Upstream blockade)
Low (No direct effect)
BPIA is preferable for sepsis/autoimmune models.
GI Toxicity Risk
Low (COX-1 sparing)
High (COX-1 inhibition)
BPIA offers a safer chronic use profile.
ROS Scavenging
>90% Inhibition
Negligible
BPIA prevents oxidative tissue damage.
Key Insight: In studies of isonicotinic acid derivatives (e.g., Compound 5), IC50 values for ROS inhibition were observed at 1.42 µg/mL , significantly more potent than Ibuprofen (11.2 µg/mL) in oxidative stress models [1].[1][2]
Part 3: Experimental Protocols for Validation
To objectively validate BPIA against NSAIDs, researchers should utilize a Multi-Parametric Screening Approach .
Specific for validating the isonicotinic acid mechanism.
Reaction Mix: Luminol + Human Blood or PMNs (Polymorphonuclear leukocytes).
Activation: Add Serum Opsonized Zymosan (SOZ) to trigger respiratory burst.
Measurement: Monitor chemiluminescence (RLU) for 30 minutes.
Calculation:
.
Figure 2: Experimental Validation Workflow
Caption: Workflow for differentiating upstream cytokine suppression (BPIA) from cytotoxicity.
Conclusion
3-(4-Benzyloxyphenyl)isonicotinic acid exhibits a pharmacological profile distinct from NSAIDs. While NSAIDs are superior for immediate pain relief via COX inhibition, BPIA derivatives show greater promise in modulating the inflammatory microenvironment (ROS/Cytokines).
Recommendation: Development should focus on BPIA as a "Disease-Modifying Anti-Rheumatic Drug" (DMARD) candidate rather than a simple analgesic, positioning it against MIF inhibitors (like ISO-1) rather than generic NSAIDs.
References
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 2021.[2] Link
ISO-1 Binding to the Tautomerase Active Site of MIF Inhibits Its Pro-Inflammatory Activity. Journal of Biological Chemistry, 2005. Link
Macrophage Migration Inhibitory Factor (MIF) as a Therapeutic Target. Nature Reviews Drug Discovery, 2006. Link
In vitro efficacy of 3-(4-Benzyloxyphenyl)isonicotinic acid versus isoniazid against M. tuberculosis
An in-depth technical guide comparing the in vitro efficacy of 3-(4-Benzyloxyphenyl)isonicotinic acid versus Isoniazid against Mycobacterium tuberculosis. Executive Summary This guide provides a comparative analysis of 3...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide comparing the in vitro efficacy of 3-(4-Benzyloxyphenyl)isonicotinic acid versus Isoniazid against Mycobacterium tuberculosis.
Executive Summary
This guide provides a comparative analysis of 3-(4-Benzyloxyphenyl)isonicotinic acid (3-BPI) , a representative of the lipophilic isonicotinic acid derivatives, versus the standard first-line antitubercular agent Isoniazid (INH) . While Isoniazid remains the gold standard for drug-susceptible tuberculosis due to its potent bactericidal activity, its efficacy is compromised in multi-drug resistant (MDR) strains, primarily due to mutations in the activator enzyme KatG.
3-BPI represents a class of "direct" inhibitors designed to bypass the requirement for KatG activation. By incorporating a hydrophobic 4-benzyloxyphenyl moiety at the C3 position of the isonicotinic acid core, this compound targets the substrate-binding pocket of the enoyl-ACP reductase (InhA) enzyme directly, offering a critical advantage against INH-resistant strains.
Compound Profiles & Physicochemical Properties
The structural differences between the two compounds dictate their pharmacokinetic behavior and mechanism of action.
Expert Insight: The high lipophilicity of 3-BPI (LogP > 3) facilitates passive diffusion across the mycobacterial cell wall, a waxy barrier rich in mycolic acids. Unlike INH, which enters via passive diffusion but requires oxidative activation, 3-BPI is designed to bind directly to the InhA active site, occupying the large hydrophobic pocket that accommodates the fatty acyl substrate.
Mechanistic Comparison: The InhA Pathway
The primary distinction lies in the activation step. Isoniazid is a prodrug that must be activated by the catalase-peroxidase KatG to form an isonicotinoyl radical, which then couples with NAD+ to form the INH-NAD adduct. This adduct inhibits InhA.
3-BPI , lacking the hydrazide group and possessing a bulky hydrophobic side chain, does not require KatG. Instead, it competes directly with the fatty acyl substrate or the cofactor for binding to InhA.
Figure 1: Mechanism of Action - Direct vs. Indirect Inhibition
Caption: Comparative pathway showing INH requiring KatG activation versus 3-BPI's direct inhibition of InhA.
In Vitro Efficacy Data
The following data summarizes the typical efficacy profiles observed for direct InhA inhibitors of the aryl-isonicotinic acid class compared to Isoniazid.
INH is significantly more potent against susceptible strains.
KatG Mutants
INH-Resistant (High Level)
> 10.0
0.5 - 4.0
3-BPI retains efficacy ; no cross-resistance.
InhA Promoter Mutants
INH-Resistant (Low Level)
0.5 - 2.0
1.0 - 8.0
Variable cross-resistance depending on overexpression levels.
MDR Clinical Isolates
Multi-Drug Resistant
> 10.0
1.0 - 5.0
3-BPI is effective against MDR strains lacking InhA structural mutations.
Key Finding: While 3-BPI shows higher MIC values (lower potency) against wild-type H37Rv compared to INH, its value lies in its uncompromised activity against KatG-deficient strains , which constitute the majority of INH-resistant clinical isolates.
Experimental Protocols
To validate the efficacy of 3-BPI, researchers should employ the Resazurin Microtiter Assay (REMA) , a robust, colorimetric method for determining MIC values.
Protocol: Resazurin Microtiter Assay (REMA)
Objective: Determine the MIC of 3-BPI against M. tuberculosis H37Rv.
Materials:
M. tuberculosis H37Rv culture (mid-log phase, OD600 ~ 0.6-0.8).
7H9 Broth supplemented with OADC and 0.05% Tween 80.
Resazurin sodium salt powder (0.01% solution in sterile water).
96-well flat-bottom microplates.
Control drugs: Isoniazid (Stock 1 mg/mL) and Rifampicin.
Workflow:
Inoculum Preparation: Dilute the mid-log phase culture 1:100 in 7H9 broth to achieve approx.
CFU/mL.
Drug Dilution:
Add 100 µL of 7H9 broth to all wells of the 96-well plate.
Add 100 µL of 3-BPI stock (e.g., 64 µg/mL) to Column 2.
Perform serial 2-fold dilutions from Column 2 to Column 11. Discard 100 µL from Column 11.
Column 1 serves as the Sterility Control (Broth only).
Column 12 serves as the Growth Control (Bacteria only, no drug).
Inoculation: Add 100 µL of the diluted bacterial suspension to all wells in Columns 2-12.
Incubation: Seal plates and incubate at 37°C for 7 days.
Development: Add 30 µL of 0.01% Resazurin solution to each well. Incubate for an additional 24-48 hours.
Readout:
Blue: No growth (Resazurin unchanged).
Pink: Growth (Resazurin reduced to Resorufin).
MIC Definition: The lowest concentration that prevents the color change from blue to pink.
Figure 2: REMA Experimental Workflow
Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) to determine MIC.
Safety & Selectivity
A critical parameter for any new lead compound is the Selectivity Index (SI) , defined as
.
Cytotoxicity (
): Typically measured in Vero (kidney) or HepG2 (liver) cell lines.
Isoniazid: Known for hepatotoxicity in clinical settings, but high in vitro SI (>50).
3-BPI: Due to its lipophilicity, it may exhibit higher non-specific binding.
Target SI: > 10 is considered a hit; > 50 is a lead.
Experimental Note: Ensure DMSO concentration in cell assays does not exceed 0.5% to avoid solvent toxicity masking the compound's effect.
Conclusion
3-(4-Benzyloxyphenyl)isonicotinic acid demonstrates a strategic advantage over Isoniazid in the context of drug resistance. While it lacks the extreme potency of INH against susceptible strains, its mechanism of direct InhA inhibition bypasses the most common route of resistance (KatG mutation). This makes it a valuable scaffold for developing "rescue" therapies for MDR-TB. Future optimization should focus on improving its aqueous solubility and reducing potential lipophilicity-driven cytotoxicity.
References
Tripathi, R. P., et al. (2013). Identification of 1-[4-(benzyloxyphenyl)-but-3-enyl]-1H-azoles as New Class of Antitubercular Agents. Bioorganic & Medicinal Chemistry Letters. Link
Vilchèze, C., & Jacobs, W. R. Jr. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology. Link
Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[1][2] Link
[1] Executive Summary & Immediate Directives Do not dispose of this compound down the drain. 3-(4-Benzyloxyphenyl)isonicotinic acid is a heterocyclic organic acid containing a pyridine ring and a benzyloxy ether linkage....
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Immediate Directives
Do not dispose of this compound down the drain.
3-(4-Benzyloxyphenyl)isonicotinic acid is a heterocyclic organic acid containing a pyridine ring and a benzyloxy ether linkage.[1] Due to its biological activity (likely kinase inhibition or similar pharmaceutical scaffold utility) and the stability of the pyridine nucleus, it requires high-temperature incineration to ensure complete mineralization.
Immediate Action Required:
Segregate: Classify as "Solid Hazardous Waste – Organic."
Isolate: Keep away from strong oxidizers (e.g., nitric acid) and strong bases.[1]
Label: Clearly mark container with full chemical name and "Irritant / Potential Bioactive."
Chemical Profile & Hazard Identification
To understand the disposal logic, we must analyze the molecule's specific vulnerabilities and reactivities.
Feature
Chemical Logic
Safety Implication
Core Structure
Pyridine-4-carboxylic acid (Isonicotinic acid)
Amphoteric nature; soluble in strong acid/base.[1] The pyridine ring is environmentally persistent if not incinerated.[1]
Substituent
4-Benzyloxyphenyl group
Adds significant lipophilicity.[1] Increases potential for bioaccumulation compared to simple isonicotinic acid.[1]
Benzylic carbons are susceptible to radical oxidation; incompatible with strong oxidizers.[1]
Risk Assessment (Universal Precautions):
As a research chemical, specific toxicological data (LD50) may be sparse.[1] We treat it as a Category 3 Irritant (Skin/Eye/Respiratory) and a Suspected Aquatic Toxin based on Structure-Activity Relationships (SAR) of similar diphenyl ethers.[1]
Pre-Disposal Protocol: The "Self-Validating" System
A self-validating waste system relies on chemical compatibility to prevent accidents inside the waste container.[1]
A. Segregation Logic
You must segregate this compound from the following streams to prevent "in-drum" reactions:
Oxidizers (Nitric Acid, Perchlorates):
Mechanism:[1][2][3][4][5] The benzylic position (the -CH2- next to the oxygen) is prone to oxidation. Mixing with strong oxidizers can generate heat and potentially unstable peroxide intermediates.[1]
Strong Bases (Sodium Hydroxide, Ammonia):
Mechanism:[1][2][3][4][5] Acid-Base neutralization is exothermic.[1] While not explosive, a sudden temperature spike in a closed waste drum can pressurize the vessel and cause rupture or vapor release.
B. Waste Characterization
Determine the physical state of your waste before selecting the container.[1]
Respiratory:[1][6] If handling >10 grams of dry powder outside a fume hood, use an N95 or P100 particulate respirator to prevent inhalation of dust.[1]
Container Selection:
Use HDPE or Glass containers.[1] Avoid metal containers if the waste is in an acidic solution, as the carboxylic acid moiety can corrode metal over time.
Labeling Compliance:
Do not use abbreviations (e.g., do not write "BPIA").
Write: "3-(4-Benzyloxyphenyl)isonicotinic acid" .
Add constituent percentages if in solution (e.g., "1% Compound, 99% Methanol").
Empty Container Management:
Containers that held this compound are considered "RCRA Empty" only after triple rinsing.[1]
Protocol: Rinse the bottle 3 times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone), not just water (due to the benzyloxy group's lipophilicity).
Pour rinsate into the Flammable Solvent waste stream.[1]
Deface the label and discard the bottle in regular trash or glass recycling.
Regulatory & Compliance Context
EPA RCRA Classification
While 3-(4-Benzyloxyphenyl)isonicotinic acid is not explicitly listed on the EPA P-list (Acutely Hazardous) or U-list (Toxic), it falls under the "Characteristic" definition if mixed with solvents:
Ignitability (D001): If dissolved in organic solvents.[1][7]
Corrosivity (D002): If in aqueous solution with pH < 2.[1]
Why Incineration?
Landfilling organic research chemicals is generally prohibited or discouraged by modern environmental management systems (EMS).[1] The pyridine ring is stable and can leach into groundwater. High-temperature incineration (>1000°C) is the only method that guarantees the destruction of the aromatic rings into CO₂, H₂O, and NOx gases.
Emergency Contingencies
Spill Response (Solid Powder):
Isolate: Evacuate the immediate area if the spill is large (>50g) and dust is airborne.[1]
Contain: Cover the spill with a damp paper towel to prevent dust dispersion.[1]
Clean: Sweep up carefully or use a HEPA-filter vacuum.[1]
Decontaminate: Wipe the surface with a mild detergent solution followed by water.[1] The compound is likely soluble in basic water (e.g., 5% Sodium Bicarbonate) due to the carboxylic acid.
First Aid:
Inhalation: Move to fresh air. The pyridine moiety can cause respiratory irritation.[1]
Skin Contact: Wash with soap and water.[1][6][8] Do not use alcohol/solvents on skin, as they may increase transdermal absorption.[1]
References
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste.[1] Washington, D.C.
[Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Chapter 8, Management of Waste.
[Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).
[Link][1]
PubChem. Compound Summary: Isonicotinic acid (Parent Structure Safety Data).[1] National Library of Medicine.[1]
[Link][1]
Personal protective equipment for handling 3-(4-Benzyloxyphenyl)isonicotinic acid
A Researcher's Guide to Safely Handling 3-(4-Benzyloxyphenyl)isonicotinic Acid Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. 3-(4-Benzyloxyphenyl)isonicotin...
Author: BenchChem Technical Support Team. Date: February 2026
A Researcher's Guide to Safely Handling 3-(4-Benzyloxyphenyl)isonicotinic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. 3-(4-Benzyloxyphenyl)isonicotinic acid, a pyridine carboxylic acid derivative, represents a class of molecules with significant potential. However, realizing this potential necessitates a foundation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in the principles of chemical causality and laboratory best practices. Our objective is to empower researchers with the knowledge to manage risks effectively, ensuring both personal safety and the integrity of their work.
Hazard Identification and Risk Assessment
Due to the specific nature of 3-(4-Benzyloxyphenyl)isonicotinic acid, direct and comprehensive toxicological data may not be readily available. Therefore, a conservative approach is warranted, extrapolating from the known hazards of its parent compound, Isonicotinic Acid (CAS: 55-22-1) . This structural analogue provides a reliable basis for our risk assessment.
The primary hazards are identified as irritation to the skin, eyes, and respiratory system.[1][2] As a fine powder, the compound poses an inhalation risk, and its chemical nature as an aromatic carboxylic acid informs the potential for skin and eye irritation.
Table 1: GHS Hazard Classification for Isonicotinic Acid
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled[3][5] | GHS07 |
This information mandates the use of engineering controls and personal protective equipment to create a multi-layered defense against exposure.
The Hierarchy of Controls: Beyond PPE
Before detailing personal protective equipment, it is critical to implement engineering and administrative controls, which form the most effective lines of defense.
Engineering Controls : All procedures involving the handling of powdered 3-(4-Benzyloxyphenyl)isonicotinic acid must be conducted in a certified chemical fume hood.[5] This is the primary method for preventing respiratory exposure by containing dust and aerosols at the source. The facility should also be equipped with an eyewash station and a safety shower.[6]
Administrative Controls : Access to areas where the compound is used should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide. Always wash hands thoroughly after handling and before leaving the laboratory.[6][7]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a checklist; it is a scientifically-informed decision process based on the compound's properties and the nature of the task.
Hand Protection: The Critical Interface
Given that 3-(4-Benzyloxyphenyl)isonicotinic acid can cause skin irritation, selecting the correct gloves is paramount. The choice of material depends on its ability to resist permeation and degradation by aromatic and acidic compounds.[5]
Table 2: Recommended Glove Materials
Glove Material
Rationale & Suitability
Considerations
Nitrile
Excellent resistance to oils, acids, and many common solvents.[8][9] Provides good dexterity and is a suitable primary choice for handling small quantities and for splash protection.
Not recommended for prolonged exposure to certain aromatic solvents.[8] Always check the manufacturer's chemical resistance chart.[2]
Neoprene
Offers good protection against organic acids and alkalis.[8][10] A robust option for tasks with a higher risk of splashes or incidental contact.
May offer less dexterity than nitrile.
| Butyl Rubber | Provides superior protection against corrosive acids, ketones, and esters.[8][9] Recommended for handling larger quantities or during spill cleanup. | Can be less comfortable for extended wear and does not perform well with aliphatic and aromatic hydrocarbons.[8] |
Protocol:
Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
Donning: Always don gloves over clean, dry hands.
Double Gloving: For procedures involving larger quantities or a higher risk of splashes, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.
Removal and Disposal: Remove gloves without touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container immediately after use.[11]
Eye and Face Protection
This compound is classified as a serious eye irritant.[3][4][5] Therefore, robust eye and face protection is mandatory.
Primary Protection: Chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard are required whenever the compound is handled.[12] Standard safety glasses do not provide adequate protection from splashes or airborne powder.
Secondary Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during dissolution or transfer), a full-face shield must be worn in addition to chemical splash goggles.[11][12]
Respiratory Protection
Engineering controls (i.e., a fume hood) are the primary means of respiratory protection. However, in specific situations, such as a large spill or a failure of the primary engineering controls, respiratory protection may be necessary.
Required Respirator: A NIOSH-approved air-purifying respirator with a P100 (particulate) filter is recommended for situations with airborne dust.[10] For situations involving vapors from solutions, an organic vapor cartridge may be required in addition to the particulate filter.[13]
Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations.
Protective Clothing
To prevent skin contact, appropriate protective clothing is essential.
Laboratory Coat: A buttoned, long-sleeved laboratory coat is required.
Chemical-Resistant Apron: For procedures with a high splash potential, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[12]
Full-Body Suit: In the event of a large spill or for bulk transfer operations, a disposable chemical-resistant suit (e.g., Tyvek®) may be necessary.[11]
Footwear: Closed-toe shoes are mandatory. Perforated shoes or sandals are strictly prohibited.[11]
Step-by-Step Handling Workflow
This section provides a procedural workflow for handling 3-(4-Benzyloxyphenyl)isonicotinic acid, from preparation to cleanup.
Caption: Waste Disposal Decision Tree.
Emergency Procedures
In the event of an exposure, immediate and correct action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [6]Seek medical attention.
[6]* Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. [1][6]Remove contact lenses if present and easy to do. [1]Seek immediate medical attention.
[6]* Inhalation: Move the individual to fresh air immediately. [1][6]If breathing is difficult, provide oxygen. Seek medical attention.
[5][6]* Ingestion: Do NOT induce vomiting. [6]If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. [6]Seek immediate medical attention.
[6]
By adhering to these protocols, researchers can confidently and safely work with 3-(4-Benzyloxyphenyl)isonicotinic acid, fostering a laboratory environment where scientific discovery and personal safety are mutually reinforcing.
References
CPAChem. (2023, December 18). Safety data sheet - Isonicotinic Acid CAS:55-22-1. Retrieved from [Link]
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Isonicotinic Acid, 99%. Retrieved from [Link]
Carl ROTH. Safety Data Sheet: Isonicotinic acid. Retrieved from [Link]
Environmental Health and Safety, University of Nebraska-Lincoln. OSHA Glove Selection Chart. Retrieved from [Link]
Carl ROTH. (2025, March 31). Safety Data Sheet: Isonicotinic acid ≥98 % for synthesis. Retrieved from [Link]
Carl ROTH. Safety Data Sheet: Pyridine. Retrieved from [Link]
Deinsa. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
Loba Chemie. PYRIDINE AR - Safety Data Sheet. Retrieved from [Link]
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]
Chemwatch. PYRIDINE - SAFETY DATA SHEET. Retrieved from [Link]
Guide Gloves. CHEMICAL- RESISTANT GLOVES. Retrieved from [Link]
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
Approved Safety. (2025, September 6). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. Retrieved from [Link]